(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 102325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
1H-benzimidazol-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-8-10-6-3-1-2-4-7(6)11-8;/h1-4H,5,9H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLWDIDXKBULLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50975355 | |
| Record name | 1-(1H-Benzimidazol-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5993-91-9 | |
| Record name | 1H-Benzimidazole-2-methanamine, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5993-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, dihydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102325 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(1H-Benzimidazol-2-yl)methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50975355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of (1H-Benzo[d]imidazol-2-yl)methanamine Hydrochloride
This document provides a comprehensive technical overview of the primary synthetic pathways for this compound, a key intermediate in pharmaceutical research. The guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and process visualizations.
Overview of Synthetic Strategies
Two principal routes are commonly employed for the synthesis of (1H-Benzo[d]imidazol-2-yl)methanamine and its subsequent conversion to the hydrochloride salt.
-
Pathway A: Direct Condensation. This approach involves a one-pot reaction between o-phenylenediamine and glycine or its derivatives. It is valued for its atom economy and procedural simplicity.
-
Pathway B: Multi-Step Synthesis via a Halogenated Intermediate. This versatile two-step method first prepares 2-(chloromethyl)-1H-benzimidazole, which is subsequently converted to the target primary amine. This route allows for the synthesis of various derivatives from a common intermediate.[1][2]
Pathway A: Direct Condensation Synthesis
This pathway achieves the synthesis of the benzimidazole core and the aminomethyl side chain in a single cyclocondensation step. Variations in energy sources, such as microwave irradiation or conventional heating, can be used to drive the reaction.
Experimental Protocols
Method A1: Microwave-Assisted Synthesis
This method utilizes microwave energy to accelerate the reaction, significantly reducing the required time.[3]
-
Reaction Setup: In a flask, sequentially add o-phenylenediamine, glycine, and 5-6 mol/L hydrochloric acid. The recommended molar ratio is 1:1.5-2.5 for o-phenylenediamine to glycine, and 1:10-12 for o-phenylenediamine to HCl.[3]
-
Microwave Irradiation: Stir the mixture and place it in a microwave reactor (frequency 2450MHz). Initially, irradiate intermittently at a low power (e.g., 119W) for short periods (e.g., 6 times for 1 minute each) until the reactants are fully dissolved.[3]
-
Main Reaction: Increase the power (119–280W) and continue intermittent irradiation for 10 cycles, with each cycle consisting of 4–6 minutes of irradiation followed by a 10-minute pause.[3]
-
Isolation of Dihydrochloride: After cooling, a solid precipitates. Filter the solid, wash with absolute ethanol, and dry. Recrystallize the crude product from absolute ethanol to obtain pure (1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride.[3]
-
Formation of Free Base (Optional): To obtain the free base, dissolve the dihydrochloride salt in water and adjust the pH to 8–9 with aqueous ammonia. Cool the solution to 3–5 °C to complete crystallization. The resulting free base can be further purified by recrystallization from an ethanol/water mixture.[3]
Method A2: Conventional Heating Synthesis
This protocol employs traditional reflux conditions and offers a high yield of the product.[4]
-
Reaction Setup: Add o-phenylenediamine (5 mmol) and glycine (7 mmol) to a round-bottom flask containing toluene (10 mL).[4]
-
Reflux: Heat the reaction mixture to 85-95 °C and maintain reflux under magnetic stirring for 9 hours.[4]
-
Isolation: Upon completion, cool the mixture to room temperature and let it stand overnight.[4]
-
Purification: Filter the precipitated crystals and dry them in the air to yield the (1H-Benzo[d]imidazol-2-yl)methanamine free base.[4]
-
Hydrochloride Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethanol) and treat with hydrochloric acid to precipitate the hydrochloride salt.
Quantitative Data for Pathway A
| Method | Key Reagents | Conditions | Time | Yield | Product Form | Reference |
| A1 | o-phenylenediamine, Glycine, HCl | Microwave (119-280W) | < 2 hours | Up to 77% | Dihydrochloride | [3] |
| A2 | o-phenylenediamine, Glycine | Toluene, Reflux (85-95°C) | 9 hours | 97.3% | Free Base | [4] |
Logical Workflow for Pathway A
Caption: Direct Condensation Pathway (A).
Pathway B: Synthesis via 2-(chloromethyl)-1H-benzimidazole
This route provides access to the target compound through a stable, isolable intermediate, 2-(chloromethyl)-1H-benzimidazole. This intermediate is a versatile precursor for a wide range of 2-substituted benzimidazoles.[5][6]
Experimental Protocols
Step B1: Synthesis of 2-(chloromethyl)-1H-benzimidazole
-
Reaction Setup: A mixture of o-phenylenediamine and chloroacetic acid is prepared in 5N aqueous hydrochloric acid.[5]
-
Reflux: The mixture is heated under reflux for approximately 8 hours.
-
Isolation: After cooling the reaction mixture to room temperature, it is neutralized with an ammonia solution.
-
Purification: The resulting yellow residue is collected by filtration, washed with water, and can be further purified by column chromatography on silica gel.[5]
Step B2: Amination of 2-(chloromethyl)-1H-benzimidazole
The conversion of the chloromethyl group to a primary aminomethyl group is a nucleophilic substitution. While direct amination with ammonia can lead to over-alkylation, more controlled methods like the Delépine and Gabriel syntheses are preferred.
-
Method B2a: Delépine Reaction This reaction uses hexamethylenetetramine to form a quaternary ammonium salt, which is then hydrolyzed in acidic conditions to yield the primary amine.[7][8][9]
-
Salt Formation: 2-(chloromethyl)-1H-benzimidazole is reacted with hexamethylenetetramine in a solvent like chloroform. The resulting quaternary ammonium salt often precipitates and can be isolated by filtration.[8][9]
-
Hydrolysis: The isolated salt is refluxed in an ethanolic hydrochloric acid solution to yield the desired this compound.[7]
-
-
Method B2b: Gabriel Synthesis This classic method uses potassium phthalimide as an ammonia surrogate to prevent over-alkylation.[10][11][12]
-
Alkylation: 2-(chloromethyl)-1H-benzimidazole is reacted with potassium phthalimide in a suitable solvent (e.g., DMF) to form N-((1H-benzo[d]imidazol-2-yl)methyl)phthalimide.[11]
-
Cleavage: The phthalimide group is removed, typically by reacting with hydrazine hydrate (the Ing-Manske procedure) in refluxing ethanol, to liberate the free primary amine.[10] The amine is then converted to its hydrochloride salt as previously described.
-
Quantitative Data for Pathway B
| Step | Key Reagents | Conditions | Time | Yield | Product | Reference |
| B1 | o-phenylenediamine, Chloroacetic Acid, HCl | Aqueous Reflux | 8 hours | ~79% | 2-(chloromethyl)-1H-benzimidazole | [5] |
| B2a | Intermediate from B1, Hexamethylenetetramine, HCl | 1. Chloroform2. Ethanolic HCl, Reflux | Varies | Good | Dihydrochloride | [7][8] |
| B2b | Intermediate from B1, Potassium Phthalimide, Hydrazine | 1. DMF2. Ethanol, Reflux | Varies | Good | Free Base | [10][11] |
Logical Workflow for Pathway B
Caption: Multi-Step Pathway via Halogenated Intermediate (B).
References
- 1. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]
- 4. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Delépine reaction - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Delepine reaction [organic-chemistry.org]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Physicochemical Properties of (1H-Benzo[d]imidazol-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride (CAS RN: 7757-21-3). Due to the limited availability of experimentally determined data for the monohydrochloride salt in publicly accessible literature, this guide also includes data for the corresponding free base, (1H-Benzo[d]imidazol-2-yl)methanamine, and the dihydrochloride salt to provide a comparative context. Furthermore, detailed experimental protocols for determining key physicochemical parameters are provided to empower researchers in generating these values.
Chemical Identity and Structure
This compound is the salt of a primary amine featuring a benzimidazole core. The benzimidazole moiety is a key heterocyclic scaffold in medicinal chemistry, known for its presence in a variety of biologically active compounds. The hydrochloride salt form is often utilized to improve the solubility and stability of the parent amine.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
Quantitative data for this compound is sparse. The following tables summarize available data for the free base and the dihydrochloride salt, along with general information for the monohydrochloride.
Table 1: General Properties of this compound
| Property | Value | Source |
| CAS Number | 7757-21-3 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₀ClN₃ | --INVALID-LINK-- |
| Molecular Weight | 183.64 g/mol | --INVALID-LINK-- |
| Physical Form | Solid | --INVALID-LINK-- |
Table 2: Physicochemical Properties of (1H-Benzo[d]imidazol-2-yl)methanamine (Free Base)
| Property | Value | Source |
| CAS Number | 5805-57-2 | --INVALID-LINK-- |
| Molecular Formula | C₈H₉N₃ | --INVALID-LINK-- |
| Molecular Weight | 147.18 g/mol | --INVALID-LINK-- |
| UV-Vis (λmax) | 236 nm, 290 nm, 407 nm | --INVALID-LINK--[1] |
Table 3: Computed Physicochemical Properties of (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride
| Property | Value | Source |
| Molecular Formula | C₈H₁₁Cl₂N₃ | --INVALID-LINK--[2] |
| Molecular Weight | 220.10 g/mol | --INVALID-LINK--[2] |
| Polar Surface Area | 54.7 Ų | --INVALID-LINK--[2] |
| Rotatable Bond Count | 1 | --INVALID-LINK--[2] |
| Hydrogen Bond Donor Count | 3 | --INVALID-LINK--[2] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[2] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for amine hydrochlorides and benzimidazole derivatives.
Melting Point Determination
The melting point can be determined using a capillary melting point apparatus.
Protocol:
-
A small amount of the finely powdered dry sample is packed into a capillary tube to a depth of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a rate of 10-20 °C/min initially.
-
A preliminary melting range is observed.
-
The apparatus is allowed to cool, and a second sample is prepared.
-
The second sample is heated rapidly to about 20 °C below the preliminary melting point.
-
The heating rate is then reduced to 1-2 °C/min.
-
The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Protocol:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a vial.
-
The vial is sealed and agitated in a constant temperature water bath (e.g., 25 °C or 37 °C).
-
Agitation is continued until equilibrium is reached (typically 24-48 hours).
-
The suspension is then filtered to remove the undissolved solid.
-
The concentration of the compound in the filtrate is determined by a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
The experiment should be performed in triplicate to ensure accuracy.
pKa Determination (Capillary Electrophoresis)
Capillary electrophoresis (CE) is a powerful technique for determining the pKa of ionizable compounds.
Protocol:
-
A series of background electrolytes (buffers) with different pH values are prepared.
-
The electrophoretic mobility of the compound is measured in each buffer.
-
The effective mobility is plotted against the pH of the buffer.
-
The pKa value corresponds to the pH at which the effective mobility is half of the mobility of the fully protonated form.
-
To determine the thermodynamic pKa, the measurements are performed at different ionic strengths and extrapolated to zero ionic strength.
Caption: Workflow for pKa determination using capillary electrophoresis.
LogP Determination (Shake-Flask Method)
The partition coefficient (LogP) between n-octanol and water is a measure of a compound's lipophilicity.
Protocol:
-
n-Octanol and water are mutually saturated by mixing and allowing them to separate.
-
A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble).
-
The solution is then mixed with a known volume of the other phase in a separatory funnel.
-
The mixture is shaken vigorously for a set period to allow for partitioning.
-
The two phases are allowed to separate completely.
-
The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
LogP is the base-10 logarithm of P.
Biological Context and Potential Signaling Pathways
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects. The structural similarity of the benzimidazole core to purine bases allows these compounds to interact with various biological targets.
Derivatives of 2-aminomethylbenzimidazole have been investigated as potential anticancer agents, with some studies suggesting they may act as inhibitors of receptor tyrosine kinases (RTKs).[3][4] RTKs are crucial components of signaling pathways that regulate cell proliferation, differentiation, and survival. Their aberrant activation is a hallmark of many cancers.
Caption: Potential mechanism of action via Receptor Tyrosine Kinase (RTK) inhibition.
Synthesis
The hydrochloride salt of (1H-Benzo[d]imidazol-2-yl)methanamine can be synthesized from the free base. A general procedure for synthesizing the free base involves the condensation of o-phenylenediamine with glycine.[1] The resulting amine can then be converted to its hydrochloride salt.
Synthesis of the free base:
-
o-Phenylenediamine and glycine are refluxed in a suitable solvent such as toluene.
-
The product, (1H-Benzo[d]imidazol-2-yl)methanamine, precipitates upon cooling and can be isolated by filtration.[1]
Formation of the hydrochloride salt:
-
The free base is dissolved in a suitable solvent, such as methanol.
-
Dry hydrogen chloride gas is passed through the solution, or a solution of HCl in a solvent like ether or dioxane is added.
-
The hydrochloride salt precipitates and can be collected by filtration and dried.
Caption: General synthesis workflow for this compound.
Conclusion
This compound is a compound of interest in medicinal chemistry due to its benzimidazole core. While specific experimental data on its physicochemical properties are not widely published, this guide provides a framework for its characterization by presenting data on related compounds and detailing the necessary experimental protocols. The potential for this class of compounds to interact with biological targets such as receptor tyrosine kinases warrants further investigation into its properties and biological activity.
References
Unveiling the Structural Architecture of Benzimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride is a molecule of significant interest within the benzimidazole class of heterocyclic compounds. This class is renowned for its diverse pharmacological activities, including roles as kinase inhibitors and antihistamines.[1][2][3] The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a compound's physicochemical properties, stability, and biological activity. This technical guide provides an in-depth look at the crystallographic characteristics of benzimidazole derivatives, drawing upon available data for structurally related compounds to infer the likely structural features of this compound. While a specific crystal structure for this compound is not publicly available, this paper presents a comprehensive overview of the methodologies and expected structural parameters based on closely related analogs.
Table 1: Crystallographic Data for a Representative Benzimidazole Derivative
As a proxy for the title compound, the crystallographic data for 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate is presented below.[4] This data provides valuable insights into the typical crystal packing and molecular geometry of benzimidazole-containing structures.
| Parameter | Value |
| Empirical Formula | C₁₉H₂₀N₂O·H₂O |
| Formula Weight | 310.38 g/mol |
| Crystal System | Monoclinic |
| Space Group | P 2₁/c |
| Unit Cell Dimensions | |
| a | 11.124(2) Å |
| b | 7.688(2) Å |
| c | 19.986(2) Å |
| α | 90° |
| β | 98.99(1)° |
| γ | 90° |
| Volume | 1688.3(5) ų |
| Z | 4 |
| Calculated Density | 1.221 g/cm³ |
| Radiation Type | MoKα |
| Temperature | 293(1) K |
| R-factor (R₁) | 0.0356 |
| wR-factor (wR₂) | 0.0873 |
Experimental Protocols
Synthesis and Crystallization of a Benzimidazole Derivative
The following protocol details the synthesis and crystallization of 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one, which serves as a representative example for obtaining single crystals of benzimidazole derivatives suitable for X-ray diffraction analysis.[4]
Synthesis:
-
A solution of o-phenylenediamine (0.54 g, 5 mmol), 2-benzoylcyclohexanone (1.01 g, 5 mmol), and concentrated H₂SO₄ (0.1 mL) in ethanol (10 mL) was refluxed for 12 hours.[4]
-
The reaction mixture was then treated with cold water (4 mL) and cooled to 5 °C.[4]
-
The resulting precipitate was collected by filtration.[4]
Crystallization:
-
The crude product was recrystallized from an ethanol-water mixture (1:1, v/v) to yield colorless crystals of the monohydrate.[4]
-
Single crystals suitable for X-ray diffraction were obtained through this recrystallization process.[4]
Single Crystal X-ray Diffraction
The determination of a crystal structure is achieved through single crystal X-ray diffraction.[5] The general workflow for this process is outlined below.
Methodology:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a beam of X-rays, and the diffraction pattern is collected using a detector as the crystal is rotated.[5]
-
Structure Solution: The collected diffraction data is used to determine the arrangement of atoms in the unit cell, often employing direct methods or Patterson synthesis.
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of atomic positions, bond lengths, and bond angles.[6]
Visualizations
Experimental Workflow for Crystal Structure Determination
The following diagram illustrates the logical flow from chemical synthesis to the final determination of the crystal structure.
Caption: Experimental workflow for synthesis, crystallization, and structure determination.
Representative Signaling Pathway for Benzimidazole Kinase Inhibitors
Benzimidazole derivatives are known to act as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell growth, proliferation, and differentiation.[2] The diagram below illustrates a generalized signaling cascade that can be targeted by such inhibitors.
Caption: Generalized kinase signaling pathway inhibited by benzimidazole derivatives.
Conclusion
While the precise crystal structure of this compound remains to be determined, analysis of closely related benzimidazole derivatives provides a strong foundation for understanding its likely structural characteristics and the experimental approaches required for its elucidation. The methodologies for synthesis, crystallization, and X-ray diffraction analysis outlined in this guide are well-established and broadly applicable to this class of compounds. The structural insights gained from such studies are invaluable for the rational design and development of novel therapeutic agents targeting enzymes such as protein kinases. Further research to obtain and analyze the single crystal structure of the title compound is highly encouraged to fully characterize its solid-state properties and inform future drug discovery efforts.
References
Initial Biological Screening of (1H-Benzo[d]imidazol-2-yl)methanamine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial biological screening of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride, a compound of significant interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure in drug discovery, known to impart a wide range of biological activities. This document outlines the synthesis, potential biological activities with a focus on anticancer and antimicrobial properties, a plausible mechanism of action, and detailed experimental protocols for in vitro screening.
Synthesis
The synthesis of this compound is typically achieved through a condensation reaction between o-phenylenediamine and an appropriate carboxylic acid or its derivative, followed by conversion to the hydrochloride salt. A common laboratory-scale synthesis involves the reaction of o-phenylenediamine with glycine in a suitable solvent, followed by treatment with hydrochloric acid to precipitate the desired salt[1][2].
Biological Activities
While comprehensive initial screening data for the specific hydrochloride salt are not widely published, the biological activities of the parent compound, (1H-Benzo[d]imidazol-2-yl)methanamine, and its derivatives have been explored, indicating significant therapeutic potential.
Anticancer Activity: Derivatives of 2-(aminomethyl)benzimidazole have demonstrated notable cytotoxic effects against various cancer cell lines. A study investigating a series of these derivatives reported significant activity against the T47D breast cancer cell line, with some compounds showing greater potency than the standard anticancer drug, gefitinib. Importantly, these compounds were found to be inactive against normal Vero cells, suggesting a potential for selective cytotoxicity towards cancer cells[3].
Table 1: Summary of In Vitro Cytotoxicity Data for 2-(Aminomethyl)benzimidazole Derivatives
| Cell Line | Compound Class | Observed Effect | Reference |
| T47D (Breast Cancer) | 2-(Aminomethyl)benzimidazole Derivatives | Higher cytotoxicity than gefitinib for some derivatives. | [3] |
| A549 (Lung Cancer) | 2-(Aminomethyl)benzimidazole Derivatives | High resistance observed. | [3] |
| Vero (Normal Kidney) | 2-(Aminomethyl)benzimidazole Derivatives | Inactive, suggesting cancer cell selectivity. | [3] |
Antimicrobial Activity: The benzimidazole nucleus is a well-established pharmacophore in antimicrobial agents[4][5]. Although specific Minimum Inhibitory Concentration (MIC) values for this compound are not detailed in the provided search results, the general class of benzimidazoles exhibits broad-spectrum activity against various bacterial and fungal strains[6][7]. Further screening of this specific compound is warranted to determine its antimicrobial profile.
Proposed Mechanism of Action: Receptor Tyrosine Kinase (RTK) Inhibition
A plausible mechanism for the anticancer effects of 2-(aminomethyl)benzimidazole derivatives is the inhibition of Receptor Tyrosine Kinases (RTKs)[3]. RTKs are cell surface receptors that play a pivotal role in cellular signaling pathways controlling growth, differentiation, and metabolism[6][8]. Aberrant RTK activity is a hallmark of many cancers. By binding to and inhibiting these kinases, benzimidazole derivatives can disrupt downstream signaling cascades, such as the Ras-Raf-MEK-ERK pathway, ultimately leading to decreased cell proliferation and induction of apoptosis[3][9].
Experimental Protocols
Synthesis of (1H-Benzo[d]imidazol-2-yl)methanamine
A representative synthesis procedure is as follows:
-
Reaction Setup: o-Phenylenediamine (0.54 g, 5 mmol) and glycine (0.53 g, 7 mmol) are combined in a round-bottom flask with 10 mL of toluene[1].
-
Reflux: The mixture is heated to reflux at 85-95 °C with magnetic stirring for 9 hours[1].
-
Crystallization: Upon completion, the reaction is cooled to room temperature and left to stand overnight to allow for product crystallization[1].
-
Isolation: The resulting crystals of (1H-benzo[d]imidazol-2-yl)methanamine are collected by filtration and air-dried[1].
-
Salt Formation: The free base is then dissolved in an appropriate solvent and treated with a stoichiometric amount of hydrochloric acid to yield the hydrochloride salt.
In Vitro Cytotoxicity Screening: MTT Assay
The MTT assay is a standard colorimetric method to assess cell viability.
-
Cell Culture: Plate cells (e.g., T47D, A549, and Vero) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours[10].
-
Compound Exposure: Treat the cells with serial dilutions of this compound and incubate for 72 hours[10].
-
MTT Reagent: Remove the treatment medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate for 1.5 hours at 37 °C[10].
-
Solubilization: Discard the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37 °C with shaking[10].
-
Data Acquisition: Measure the absorbance at 492 nm using a microplate reader[10]. The IC50 value is then calculated from the dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Inoculum Preparation: Prepare a standardized bacterial or fungal suspension equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates under conditions optimal for the growth of the test organism (typically 24 hours at 37°C for bacteria).
-
MIC Reading: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizations
General Workflow for In Vitro Biological Screening
Caption: A logical workflow for the initial biological screening of a synthesized compound.
Receptor Tyrosine Kinase (RTK) Signaling Cascade
Caption: The RTK signaling pathway and the inhibitory action of benzimidazole derivatives.
References
- 1. (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE | 5805-57-2 [chemicalbook.com]
- 2. (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. static.igem.wiki [static.igem.wiki]
- 5. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]
- 7. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 8. Receptor tyrosine kinases: mechanisms of activation and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. MTT (Assay protocol [protocols.io]
Technical Guide: Safety and Handling of (1H-Benzo[d]imidazol-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling procedures for (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride and its related compounds. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.
Chemical Identification and Properties
While specific experimental data for the hydrochloride salt is limited, the properties of the parent compound, (1H-Benzo[d]imidazol-2-yl)methanamine, and its dihydrochloride salt provide a basis for safe handling protocols.
Table 1: Physical and Chemical Properties
| Property | (1H-Benzo[d]imidazol-2-yl)methanamine | (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride |
| Molecular Formula | C8H9N3[1] | C8H11Cl2N3[2] |
| Molecular Weight | 147.18 g/mol [1] | 220.10 g/mol [2] |
| Boiling Point | 384.4 ± 25.0 °C at 760 mmHg[1] | Not available |
| Flash Point | 214.5 ± 10.4 °C[1] | Not available |
| Density | 1.3 ± 0.1 g/cm³[1] | Not available |
Hazard Identification and Precautionary Measures
(1H-Benzo[d]imidazol-2-yl)methanamine is considered harmful by inhalation, in contact with skin, and if swallowed[1]. The hydrochloride and dihydrochloride salts are expected to exhibit similar hazard profiles.
Table 2: Hazard Statements and Precautionary Measures
| Hazard | Statement | Precautionary Measures |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area.[3] |
| Skin Irritation | Causes skin irritation. | Wear protective gloves. If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse. |
| Eye Irritation | Causes serious eye irritation. | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Experimental Protocols for Safe Handling
Adherence to strict experimental protocols is crucial to minimize exposure and ensure personnel safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[4][5] | Protects against splashes and airborne particles that can cause serious eye damage.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron.[1][4][5] | Prevents skin contact, which may cause irritation or burns.[5] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges. | Required when working outside of a certified chemical fume hood or in poorly ventilated areas to prevent respiratory tract irritation.[4][5] |
| Foot Protection | Closed-toe shoes.[4] | Protects feet from spills and falling objects. |
Engineering Controls
Engineering controls are designed to isolate personnel from the chemical hazard.
-
Chemical Fume Hood: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
Ventilation: Ensure adequate ventilation in the laboratory.
-
Eyewash Stations and Safety Showers: Ensure that an eyewash station and safety shower are readily accessible in the work area.[4]
General Handling Workflow
The following workflow outlines the key steps for safely handling the compound from receipt to disposal.
Caption: General workflow for safely handling this compound.
Emergency Procedures
Preparedness for emergencies is a critical component of laboratory safety.
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
Table 4: First Aid Procedures
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. If irritation persists, seek medical attention.[1] |
| Inhalation | Remove to fresh air. If severe symptoms persist, seek medical attention.[1] |
| Ingestion | Wash out mouth with copious amounts of water for at least 15 minutes. Seek medical attention.[1] |
The following diagram illustrates the decision-making process for first aid response.
Caption: Decision-making pathway for first aid response based on the route of exposure.
Firefighting Measures
In the event of a fire, use dry powder or carbon dioxide extinguishers.[1] Firefighters should wear protective clothing and self-contained breathing apparatus.[1]
Accidental Release Measures
Proper containment and cleanup of spills are essential to prevent wider contamination.
-
Personal Precautions: Wear suitable personal protective equipment, including an approved mask/respirator, gloves, protective clothing, and eye protection.[1]
-
Cleanup Procedures: Mix the spilled material with sand or a similar inert absorbent material. Sweep up the mixture and place it in a tightly closed container for disposal.[1]
-
Environmental Precautions: Do not allow the material to enter drains or water courses.[1]
The following diagram outlines the workflow for responding to a chemical spill.
Caption: Workflow for responding to a chemical spill.
Storage and Disposal
Proper storage and disposal are critical to maintaining a safe laboratory environment.
-
Storage: Store in a tightly closed vessel in a dry, well-ventilated place.[1] Avoid heat, flames, and sparks.[1]
-
Incompatible Materials: Avoid contact with oxidizing agents.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[1] Do not dispose of down the drain or in regular trash.[5]
Toxicological Information
Disclaimer: This guide is intended for informational purposes only and should not be substituted for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) for the specific compound being used.
References
An In-depth Technical Guide to the Potential Therapeutic Targets of (1H-Benzo[d]imidazol-2-yl)methanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride is a versatile heterocyclic compound that serves as a crucial scaffold in medicinal chemistry. While extensive research has been conducted on its derivatives, which exhibit a broad spectrum of pharmacological activities, direct studies on the therapeutic targets of the core molecule are less abundant. This technical guide consolidates the available scientific literature to provide a comprehensive overview of the potential therapeutic targets of (1H-Benzo[d]imidazol-2-yl)methanamine, with a primary focus on its identified antimicrobial properties. The guide presents quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows to facilitate further research and drug development efforts.
Introduction
(1H-Benzo[d]imidazol-2-yl)methanamine, also known as 2-aminomethylbenzimidazole, is a bicyclic aromatic compound consisting of a benzene ring fused to an imidazole ring, with a methanamine substituent at the 2-position. Its hydrochloride salt is a common form used in synthesis and biological screening. The benzimidazole moiety is a structural isostere of purine, which allows it to interact with various biological macromolecules, making it a privileged scaffold in drug discovery. This has led to the development of numerous derivatives with anticancer, antihypertensive, antiviral, antifungal, and anthelmintic properties. This guide, however, will focus on the known and potential therapeutic applications of the core (1H-Benzo[d]imidazol-2-yl)methanamine structure.
Primary Therapeutic Target: Bacterial Pathogens
The most significant and directly studied therapeutic potential of (1H-Benzo[d]imidazol-2-yl)methanamine lies in its antibacterial activity. The proposed mechanism of action for benzimidazoles, in general, involves the inhibition of bacterial nucleic acid and protein synthesis by competing with purines.
In Vitro Antibacterial Activity
A study by Ajani et al. demonstrated the potent in vitro antibacterial activity of (1H-Benzo[d]imidazol-2-yl)methanamine against a panel of Gram-positive and Gram-negative bacteria. The activity was assessed by measuring the zone of inhibition in an agar well diffusion assay.
Table 1: In Vitro Antibacterial Activity of (1H-Benzo[d]imidazol-2-yl)methanamine
| Bacterial Strain | Zone of Inhibition (mm) |
| Staphylococcus aureus | 38 ± 0.20 |
| Proteus vulgaris | 35 ± 0.10 |
| Streptococcus faecalis | 38 ± 0.20 |
| Klebsiella pneumoniae | 40 ± 0.13 |
| Pseudomonas aeruginosa | 30 ± 0.10 |
| Escherichia coli | 40 ± 0.20 |
| Gentamicin (Standard) | 20.00 ± 0.08 |
Data extracted from Ajani et al. (2016).
Experimental Protocol: Agar Well Diffusion Assay
The antibacterial activity of (1H-Benzo[d]imidazol-2-yl)methanamine was determined using the agar well diffusion method as described by Ajani et al.
-
Preparation of Bacterial Inoculum: Pure cultures of the test bacteria were grown in nutrient broth at 37°C for 24 hours. The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Preparation of Agar Plates: Mueller-Hinton agar was prepared according to the manufacturer's instructions, sterilized, and poured into sterile Petri dishes. The agar was allowed to solidify under sterile conditions.
-
Inoculation: A sterile cotton swab was dipped into the standardized bacterial suspension, and the excess fluid was removed by pressing the swab against the inner side of the tube. The swab was then used to evenly inoculate the entire surface of the Mueller-Hinton agar plate.
-
Well Preparation: A sterile cork borer (6 mm in diameter) was used to punch wells in the inoculated agar plates.
-
Application of Test Compound: A solution of (1H-Benzo[d]imidazol-2-yl)methanamine at a concentration of 100 µg/mL in a suitable solvent (e.g., DMSO) was prepared. A fixed volume (e.g., 100 µL) of this solution was added to each well. A well containing the solvent alone served as a negative control, and a well with a standard antibiotic (e.g., Gentamicin) was used as a positive control.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
Measurement of Inhibition Zone: After incubation, the diameter of the zone of complete inhibition around each well was measured in millimeters. The experiment was performed in triplicate, and the average zone of inhibition was calculated.
Potential Therapeutic Arenas Based on Derivative Studies
While direct evidence for other therapeutic targets of the core compound is limited, the extensive research on its derivatives provides valuable insights into potential areas of investigation. The (1H-Benzo[d]imidazol-2-yl)methanamine scaffold has been a cornerstone in the development of molecules targeting a variety of diseases.
Oncology
Numerous derivatives of (1H-Benzo[d]imidazol-2-yl)methanamine have been synthesized and evaluated as potent anticancer agents. These derivatives have been shown to target various components of cancer cell signaling pathways.
-
Kinase Inhibition: Benzimidazole-based compounds have been developed as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).
-
Topoisomerase Inhibition: Some bis-benzimidazole derivatives have been shown to inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.
-
Tubulin Polymerization Inhibition: Certain benzimidazole derivatives act as antimitotic agents by inhibiting the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.
Neurodegenerative Diseases
The benzimidazole scaffold is also being explored for the treatment of neurodegenerative disorders like Alzheimer's disease. Derivatives have been designed as multi-target-directed ligands, aiming to simultaneously modulate different pathological pathways, such as cholinesterase inhibition and amyloid-beta aggregation.
Other Potential Targets
-
Enzyme Inhibition: Derivatives have shown inhibitory activity against enzymes like α-amylase and α-glucosidase, suggesting potential applications in diabetes management.
-
Receptor Modulation: Certain analogs have been investigated for their ability to bind to G-protein coupled receptors, such as adenosine receptors, indicating potential for treating various physiological disorders.
Visualizing Pathways and Workflows
To better understand the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Proposed mechanism of antibacterial action.
Caption: Workflow for antibacterial screening.
Conclusion and Future Directions
This compound holds promise as a lead compound, particularly in the development of new antibacterial agents. The available data demonstrates its potent activity against a range of pathogenic bacteria. However, to fully realize its therapeutic potential, further research is warranted. Future studies should focus on:
-
Elucidating the precise molecular targets and mechanism of action responsible for its antibacterial effects.
-
Determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against a broader panel of clinically relevant bacterial strains, including antibiotic-resistant isolates.
-
Investigating the in vivo efficacy and safety profile of the compound in animal models of infection.
-
Exploring the potential of the core molecule against other therapeutic targets , drawing inspiration from the diverse activities of its derivatives.
This in-depth guide serves as a foundational resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this compound. The provided data, protocols, and visual aids are intended to streamline future research endeavors in this promising area of medicinal chemistry.
Technical Guide: (1H-benzo[d]imidazol-2-yl)methanamine (CAS 5805-57-2) - A Versatile Scaffold for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-benzo[d]imidazol-2-yl)methanamine, with CAS number 5805-57-2, is a heterocyclic aromatic compound featuring a benzimidazole core. This structural motif is of significant interest in medicinal chemistry due to its resemblance to endogenous purines, allowing it to interact with a wide range of biological targets. While the parent compound is primarily utilized as a key synthetic intermediate, its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anticancer and antimicrobial effects. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of (1H-benzo[d]imidazol-2-yl)methanamine, with a focus on its role in the development of novel therapeutics.
Physicochemical and Spectroscopic Properties
The fundamental properties of (1H-benzo[d]imidazol-2-yl)methanamine are summarized in the tables below, providing a ready reference for researchers.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 5805-57-2 | |
| Molecular Formula | C₈H₉N₃ | [1] |
| Molecular Weight | 147.18 g/mol | [1] |
| Melting Point | 101.5 °C | [1] |
| Boiling Point (Predicted) | 384.3 ± 25.0 °C | [1] |
| Appearance | Solid |
Table 2: Spectroscopic Data
| Spectroscopic Method | Key Data Points | Reference(s) |
| ¹H-NMR (400 MHz, DMSO-d₆) | δ: 7.95 (s, 1H, NH), 7.82-7.80 (d, J = 8.03 Hz, 2H, Ar-H), 7.17-7.13 (m, 2H, Ar-H), 6.44-6.42 (t, J = 5.78 Hz, 2H, NH₂-CH₂), 3.55-3.53 (t, J = 5.78 Hz, 2H, CH₂-NH₂) | [2] |
| ¹³C-NMR (100 MHz, DMSO-d₆) | δ: 142.6, 139.3, 138.9, 125.3, 125.3, 119.2, 119.2, 41.7 ppm | [2] |
| IR (KBr, cm⁻¹) | 3384, 3363 (NH of NH₂, double peak), 3245 (NH), 3021 (aromatic CH), 2930 (aliphatic CH), 1605 (C=C), 1580 (C=N), 741 (Ar-H) | [2] |
| Mass Spectrum (m/z, relative %) | 295.04 (2M+1, 1.5%), 148.01 (MH+, 24.5%), 147.03 (M+, 20%), 132.04 (M-NH, 100%), 118.07 (M-CH₂=NH, 35.3%), 76.11 (68.3%) | [2] |
| UV-Vis (λmax, nm) (logεmax) | 236 (1.7782), 290 (1.324), 407 (0.8541) | [2] |
Synthesis
(1H-benzo[d]imidazol-2-yl)methanamine is commonly synthesized via the condensation of o-phenylenediamine with glycine. The following section details a general experimental protocol.
General Synthesis Protocol
A widely employed method for the synthesis of (1H-benzo[d]imidazol-2-yl)methanamine involves the reaction of o-phenylenediamine and glycine in a suitable solvent under reflux.[2]
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask containing 10 mL of toluene, add o-phenylenediamine (0.54 g, 5 mmol) and glycine (0.53 g, 7 mmol).[2]
-
Reflux: Heat the reaction mixture to 85-95 °C and reflux with magnetic stirring for 9 hours. A colored solution will form during the reaction.[2]
-
Crystallization: Upon completion of the reaction, cool the mixture to room temperature and allow it to stand overnight.
-
Isolation: Collect the precipitated crystals by filtration and dry them in the air to yield (1H-benzo[d]imidazol-2-yl)methanamine.[2]
Applications in Drug Development
While (1H-benzo[d]imidazol-2-yl)methanamine itself has not been extensively studied for direct biological activity, it serves as a crucial building block for the synthesis of a wide array of pharmacologically active benzimidazole derivatives. These derivatives have shown promise in various therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity: Targeting CDK12
A significant application of (1H-benzo[d]imidazol-2-yl)methanamine is in the synthesis of inhibitors of Cyclin-Dependent Kinase 12 (CDK12). CDK12, in complex with Cyclin K, plays a critical role in the regulation of transcription and the maintenance of genomic stability through the control of DNA damage response (DDR) gene expression.[3] Dysregulation of CDK12 activity has been implicated in various cancers, making it an attractive target for therapeutic intervention.[4]
CDK12/Cyclin K complex phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), which is essential for transcriptional elongation and the expression of key DDR genes such as BRCA1, ATM, and ATR.[3][5] Inhibition of CDK12 disrupts these processes, leading to increased DNA damage and sensitization of cancer cells to DNA-damaging agents and PARP inhibitors.[1]
To evaluate the inhibitory potential of derivatives of (1H-benzo[d]imidazol-2-yl)methanamine against CDK12, an in vitro kinase assay can be performed. The following is a general protocol based on a luminescence-based assay that measures ATP consumption.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (CDK12 inhibitor) in 100% DMSO.
-
Perform serial dilutions of the test compound in the assay buffer. The final DMSO concentration should not exceed 1%.
-
Prepare the substrate and ATP mixture in the assay buffer.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of the serially diluted test compound or DMSO (for controls) to the appropriate wells.
-
Add 10 µL of the recombinant human CDK12/Cyclin K enzyme solution to each well, except for the "no enzyme" control wells.
-
Add 10 µL of assay buffer to the "no enzyme" wells.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 10 µL of the ATP/substrate mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Add 50 µL of a kinase detection reagent (e.g., ADP-Glo™) to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a suitable curve-fitting software.
-
Antimicrobial Activity
Benzimidazole derivatives are well-documented for their broad-spectrum antimicrobial activity against various bacterial and fungal strains. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cellular processes.
The minimum inhibitory concentration (MIC) of benzimidazole derivatives can be determined using the broth microdilution method.
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) in a suitable broth medium.
-
Compound Dilution: Serially dilute the test compound in the broth medium in a 96-well microtiter plate.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
(1H-benzo[d]imidazol-2-yl)methanamine (CAS 5805-57-2) is a valuable and versatile scaffold in the field of drug discovery and development. While its direct biological applications are limited, its utility as a key synthetic intermediate for the generation of potent bioactive molecules, particularly in the realm of oncology and infectious diseases, is well-established. The benzimidazole core provides a privileged structure for designing molecules that can interact with a variety of biological targets. The information and protocols provided in this guide are intended to support researchers in the exploration and development of novel therapeutics based on this important chemical entity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
Methodological & Application
Application of Benzimidazole Compounds as Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile pharmacological activities. Its structural similarity to endogenous purines allows it to interact with a wide array of biological targets, including protein kinases.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[2][3] Consequently, the development of kinase inhibitors has become a cornerstone of modern drug discovery. This document provides a comprehensive overview of the application of benzimidazole-based compounds as kinase inhibitors, complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Benzimidazole derivatives have been successfully developed to target a variety of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinases (CDKs).[1][2][4][5] These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and thereby blocking its phosphotransferase activity.[3] The unique structural features of the benzimidazole core can be readily modified, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1]
Data Presentation: Potency of Benzimidazole-Based Kinase Inhibitors
The following tables summarize the in vitro potency of selected benzimidazole compounds against various kinase targets. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.
Table 1: Benzimidazole Derivatives Targeting Receptor Tyrosine Kinases (RTKs)
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| Compound A1 | VEGFR-2 | 15 | HUVEC | [6] |
| Compound A2 | VEGFR-2 | 8 | HUVEC | [6] |
| Compound B1 | EGFR | 48 | A431 | [4] |
| Compound B2 | EGFR (T790M mutant) | 110 | NCI-H1975 | [4] |
| Compound C1 | c-Met | 30 | A549 | [2] |
Table 2: Benzimidazole Derivatives Targeting Serine/Threonine Kinases
| Compound ID | Target Kinase | IC50 (nM) | Cell Line (for cellular assays) | Reference |
| Compound D1 | BRAF (V600E) | 2 | SK-MEL-28 | [2][5] |
| Compound D2 | BRAF (wild-type) | 150 | - | [2] |
| Abemaciclib | CDK4 | 2 | - | [2] |
| Abemaciclib | CDK6 | 10 | - | [2] |
| Compound E1 | Aurora A | 28.9 | U937 | [7] |
| Compound E2 | Aurora B | 2.2 | U937 | [7] |
Signaling Pathways Targeted by Benzimidazole Kinase Inhibitors
Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors and predicting their cellular effects.
Caption: Simplified VEGFR-2 signaling pathway.
Caption: Simplified EGFR signaling pathway.
Caption: The RAF-MEK-ERK signaling cascade.
Caption: Regulation of the G1/S cell cycle transition by CDKs.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols serve as a starting point and may require optimization based on the specific benzimidazole compound, kinase, and cell line being investigated.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a benzimidazole compound against a purified kinase.
Caption: Workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Benzimidazole inhibitor compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Multimode plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the benzimidazole inhibitor in DMSO. A typical starting concentration is 10 mM. Further dilute in kinase assay buffer to achieve the desired final concentrations.
-
Reaction Setup:
-
To each well of a 384-well plate, add 2.5 µL of the diluted benzimidazole inhibitor or DMSO (for control wells).
-
Add 2.5 µL of a 2x kinase solution (e.g., 2 ng/µL) in kinase assay buffer.
-
Gently mix and incubate for 10 minutes at room temperature.
-
-
Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a 2x ATP/substrate solution (e.g., 20 µM ATP, 0.2 µg/µL substrate) in kinase assay buffer.
-
Incubate the plate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
ATP Detection:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Cell Proliferation Assay (MTT Assay)
This protocol measures the effect of a benzimidazole compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Benzimidazole inhibitor compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the benzimidazole inhibitor in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or medium with DMSO (vehicle control).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
-
Western Blot Analysis of Kinase Phosphorylation
This protocol is used to assess the inhibitory effect of a benzimidazole compound on the phosphorylation of a target kinase or its downstream substrates within a cellular context.
Materials:
-
Cancer cell line
-
Benzimidazole inhibitor compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies (total and phospho-specific for the kinase of interest)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with the benzimidazole inhibitor at various concentrations for a specified time.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
-
Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the kinase or a housekeeping protein (e.g., β-actin).
-
Quantify the band intensities to determine the relative levels of phosphorylated protein.
-
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of a benzimidazole compound on the cell cycle distribution of a cell population.
Materials:
-
Cancer cell line
-
Benzimidazole inhibitor compound
-
PBS
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with the benzimidazole inhibitor for a specified time (e.g., 24 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest both adherent and floating cells.
-
Wash the cells with PBS.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Use cell cycle analysis software to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Conclusion
Benzimidazole-based compounds represent a highly promising class of kinase inhibitors with broad therapeutic potential. The versatility of the benzimidazole scaffold allows for the development of potent and selective inhibitors against a range of kinase targets. The protocols and data presented in this document provide a foundational resource for researchers engaged in the discovery and development of novel benzimidazole-based kinase inhibitors. Rigorous and standardized experimental methodologies are essential for the accurate evaluation and comparison of these compounds, ultimately facilitating the translation of promising candidates into clinical applications.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro experimental setup and evaluation of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride, a benzimidazole derivative with potential therapeutic applications. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document outlines detailed protocols for assessing the cytotoxic effects, impact on cell signaling, and enzyme inhibition potential of this compound.
Overview and Potential Applications
This compound belongs to the benzimidazole class of heterocyclic aromatic organic compounds.[3] Molecules in this class have been investigated for a wide range of pharmacological activities.[2][3][4] Based on the activities of structurally related compounds, this compound is a candidate for investigation as an inhibitor of key cellular processes, such as cell proliferation and inflammatory signaling. Potential in vitro applications include:
-
Anticancer Drug Screening: Assessing the cytotoxic and anti-proliferative effects on various cancer cell lines.
-
Mechanism of Action Studies: Elucidating the molecular pathways affected by the compound, such as kinase signaling cascades.
-
Enzyme Inhibition Assays: Determining the inhibitory activity against specific enzymes, for instance, kinases or cyclooxygenases, which are common targets for benzimidazole derivatives.[4]
Data Presentation: Summarized Quantitative Data
The following tables present hypothetical quantitative data to illustrate the potential effects of this compound in various in vitro assays.
Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines (MTT Assay)
| Cell Line | IC50 (µM) after 48h Treatment |
| A549 (Lung Carcinoma) | 25.5 |
| MCF-7 (Breast Adenocarcinoma) | 18.2 |
| DLD-1 (Colorectal Adenocarcinoma) | 32.8 |
| L929 (Normal Fibroblast) | > 100 |
Table 2: Effect of this compound on Kinase Activity
| Kinase | IC50 (µM) |
| Epidermal Growth Factor Receptor (EGFR) | 15.7 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 28.4 |
| Cyclin-Dependent Kinase 2 (CDK2) | 45.1 |
Table 3: Apoptosis Induction in MCF-7 Cells (Annexin V-FITC Assay)
| Treatment | Concentration (µM) | % Apoptotic Cells (Early + Late) |
| Vehicle Control | - | 5.2 |
| This compound | 10 | 25.8 |
| This compound | 20 | 48.6 |
| This compound | 40 | 72.3 |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cultured cells. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[5]
Materials:
-
This compound
-
Human cancer cell lines (e.g., A549, MCF-7, DLD-1) and a normal cell line (e.g., L929)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[6]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[6]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6][7]
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6] Read the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Protein Expression Analysis: Western Blotting
This protocol is used to detect changes in the expression levels of specific proteins in response to treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)[8]
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[9]
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[8]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8][9]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle shaking.[9]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.[10]
-
Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method to determine the inhibitory effect of this compound on the activity of a purified kinase.[12]
Materials:
-
Purified kinase (e.g., EGFR, VEGFR2)
-
Specific substrate for the kinase
-
This compound
-
Assay buffer
-
ATP
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the compound in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add the purified kinase and different concentrations of the compound to the wells of a 96-well plate. Include a control with no inhibitor.[13]
-
Reaction Initiation: Start the kinase reaction by adding the substrate and ATP.[12]
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a specific time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions (e.g., by quantifying ADP production).
-
Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.[12]
Visualizations
Experimental Workflow
References
- 1. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. 西方墨點法 (Western Blotting) 概述:基本原理與步驟 | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. bio-rad.com [bio-rad.com]
- 11. addgene.org [addgene.org]
- 12. superchemistryclasses.com [superchemistryclasses.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Dosing and Administration of (1H-Benzo[d]imidazol-2-yl)methanamine Hydrochloride and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on published research on derivatives of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride. Direct in vivo dosing and administration data for this compound is limited. The provided information should therefore be considered as a starting point for study design. Dose-ranging and toxicity studies are highly recommended for specific derivatives and experimental models.
Introduction
(1H-Benzo[d]imidazol-2-yl)methanamine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their diverse biological activities. Benzimidazole is considered an isostere of purine nucleosides and a key pharmacophore in the development of various therapeutic agents.[1][2] Derivatives of this core structure have been investigated for their potential as anticancer, antiparasitic, and neuroprotective agents.[3][4][5][6] This document provides a summary of in vivo dosing information for several benzimidazole derivatives and generalized protocols for their administration in preclinical animal models.
In Vivo Dosing of Benzimidazole Derivatives
The following table summarizes in vivo dosing information for various derivatives of (1H-Benzo[d]imidazol-2-yl)methanamine. It is crucial to note that the optimal dose will vary depending on the specific compound, animal model, and therapeutic indication.
| Compound/Derivative | Animal Model | Indication | Dose | Route of Administration | Reference |
| Co(III) and Cu(II) complexes of a 2-(aminomethyl) benzimidazole derivative | Mice (Ehrlich Ascites Carcinoma) | Anticancer | 50 and 75 mg/kg | Not Specified | [3] |
| 2-aminobenzimidazole derivatives | Mouse | Leishmaniasis | 50 mg/kg (single dose) | Oral | [4] |
| Methyl-2-benzimidazolecarbamate (Carbendazim) | Rats | Anticancer | 2,000-3,000 mg/kg | Oral | [7] |
| 2-(trifluoromethyl)-1H-benzimidazole derivatives | Mice | Antiparasitic (Trichinella spiralis) | 75 mg/kg | Not Specified | [8] |
Experimental Protocols
The following are generalized protocols for the in vivo administration of benzimidazole derivatives. These should be adapted based on the specific compound's physicochemical properties and the experimental design.
Preparation of Dosing Solution
-
Neutralization (if starting with hydrochloride salt): For compounds in hydrochloride salt form, neutralization may be necessary depending on the desired formulation and administration route. An aqueous solution of the hydrochloride salt can be neutralized using a suitable base, such as an aqueous solution of potassium carbonate.[3]
-
Vehicle Selection: The choice of vehicle will depend on the solubility of the compound. Common vehicles for oral administration include water, saline, or a suspension in a vehicle like carboxymethylcellulose (CMC). For intraperitoneal injection, sterile saline or phosphate-buffered saline (PBS) are typically used.
-
Formulation:
-
Solution: If the compound is soluble in the chosen vehicle, prepare a homogenous solution by dissolving the required amount of the compound in the vehicle. Gentle heating or sonication may be used to aid dissolution, but stability under these conditions should be verified.
-
Suspension: For poorly soluble compounds, a suspension can be prepared by finely grinding the compound and suspending it in a suitable vehicle containing a suspending agent (e.g., 0.5% CMC). Ensure the suspension is uniformly mixed before each administration.
-
Administration Routes
-
Oral Gavage (PO): This is a common route for administering compounds to rodents.
-
Accurately weigh the animal to determine the correct volume of the dosing solution to administer.
-
Use a proper-sized gavage needle (e.g., 20-22 gauge for mice, 16-18 gauge for rats) with a ball tip to prevent injury.
-
Gently restrain the animal and insert the gavage needle into the esophagus and down to the stomach.
-
Slowly administer the dosing solution.
-
Carefully remove the gavage needle and monitor the animal for any signs of distress.
-
-
Intraperitoneal Injection (IP):
-
Accurately weigh the animal to determine the correct volume of the sterile dosing solution to inject.
-
Use a sterile syringe and an appropriate-sized needle (e.g., 25-27 gauge for mice).
-
Gently restrain the animal to expose the abdomen.
-
Insert the needle into the lower quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or other organs.
-
Aspirate to ensure no fluid is drawn back, which would indicate entry into a blood vessel or organ.
-
Slowly inject the solution.
-
Withdraw the needle and monitor the animal.
-
Potential Signaling Pathways
Several studies suggest that benzimidazole derivatives may exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs).[1][2] RTKs are crucial components of signaling pathways that regulate cell proliferation, survival, and differentiation.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-aminobenzimidazoles for leishmaniasis: From initial hit discovery to in vivo profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. digital.csic.es [digital.csic.es]
- 7. Preclinical antitumor activity and pharmacokinetics of methyl-2-benzimidazolecarbamate (FB642) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride is a member of the benzimidazole family, a class of heterocyclic aromatic compounds recognized as a "privileged scaffold" in medicinal chemistry. Benzimidazole derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects. The 2-aminomethylbenzimidazole core, present in this compound, is a key pharmacophore that facilitates interactions with various biological targets, particularly the ATP-binding site of protein kinases. These characteristics suggest that this compound can serve as a valuable chemical probe for studying and targeting protein kinases, a critical class of enzymes in cellular signaling and disease.
This document provides detailed application notes and experimental protocols for the use of this compound as a chemical probe for investigating protein kinase activity and target engagement.
Chemical Properties
| Property | Value |
| IUPAC Name | (1H-1,3-benzodiazol-2-yl)methanamine;hydrochloride |
| Molecular Formula | C₈H₁₀ClN₃ |
| Molecular Weight | 183.64 g/mol |
| CAS Number | 5805-57-2 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in water and DMSO |
Biological Activity and Potential Applications
While specific quantitative data for the direct inhibitory activity of this compound against a broad panel of kinases is not extensively available in public literature, the activity of closely related derivatives strongly supports its potential as a kinase inhibitor. The 2-aminomethyl group is crucial for forming hydrogen bonds within the ATP-binding pocket of many kinases.
A notable example is a coumarin-benzimidazole hybrid containing the (1H-benzo[d]imidazol-2-yl)methanamine moiety, which demonstrated an IC50 of 21 µM against the HepG2 cancer cell line and was suggested through docking studies to act as a multi-kinase inhibitor, targeting p38α, VEGFR2, and FGFR-1.[1] This indicates that the parent compound, this compound, likely possesses inhibitory activity against various protein kinases and can be utilized as a chemical probe in the following applications:
-
Screening for Novel Kinase Inhibitors: As a starting fragment or a reference compound in high-throughput screening campaigns to identify more potent and selective kinase inhibitors.
-
Validating Kinase Assays: To serve as a positive control or a reference inhibitor in the development and validation of new kinase activity assays.
-
Probing Kinase Binding Pockets: To study the structure-activity relationships of the 2-aminomethylbenzimidazole scaffold by comparing its activity with that of its derivatives.
-
Cellular Target Engagement Studies: To confirm the interaction with and inhibition of target kinases within a cellular context.
Quantitative Data for a Closely Related Derivative
The following table summarizes the cytotoxic activity of a coumarin-benzimidazole hybrid derivative incorporating the (1H-benzo[d]imidazol-2-yl)methanamine scaffold. This data provides an indication of the potential potency of the parent compound.
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Putative Kinase Targets (from docking) |
| Coumarin-benzimidazole hybrid 2d[1] | HepG2 | MTT | 21 | p38α, VEGFR2, FGFR-1 |
Experimental Protocols
Herein, we provide detailed protocols for two key experiments to characterize the utility of this compound as a kinase inhibitor probe: an in vitro kinase inhibition assay and a cellular target engagement assay.
Protocol 1: In Vitro Kinase Inhibition Assay using ADP-Glo™
This protocol describes how to determine the in vitro inhibitory activity of this compound against a specific protein kinase using the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.
Materials:
-
This compound
-
Target Protein Kinase
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for the dose-response curve (e.g., from 10 mM down to 10 nM).
-
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the diluted compound solutions to the appropriate wells. For the positive control (no inhibition) and negative control (no enzyme) wells, add 2.5 µL of DMSO.
-
Add 5 µL of a 2X kinase/substrate mixture (containing the target kinase and its specific substrate in kinase reaction buffer) to each well, except the negative control wells.
-
To initiate the kinase reaction, add 2.5 µL of a 4X ATP solution (in kinase reaction buffer) to all wells. The final reaction volume will be 10 µL. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C or room temperature) for the desired reaction time (e.g., 60 minutes).
-
-
ADP-Glo™ Assay Procedure:
-
Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and to provide the luciferase/luciferin for the detection reaction.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Caption: Workflow for the in vitro kinase inhibition assay using ADP-Glo™.
Protocol 2: Cellular Thermal Shift Assay (CETSA®) for Target Engagement
This protocol describes the use of the Cellular Thermal Shift Assay (CETSA®) to confirm the engagement of this compound with its target kinase in intact cells. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.
Materials:
-
This compound
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
Lysis buffer (e.g., RIPA buffer)
-
Antibody specific to the target kinase
-
Secondary antibody (e.g., HRP-conjugated)
-
Western blotting equipment and reagents
-
Thermal cycler or heating block
-
BCA protein assay kit
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to approximately 80-90% confluency.
-
Treat the cells with the desired concentration of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Cell Harvesting and Heat Treatment:
-
Harvest the cells and wash them with ice-cold PBS.
-
Resuspend the cell pellets in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by immediate cooling on ice for 3 minutes. Include an unheated control.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of the soluble fractions using a BCA assay.
-
Normalize the protein concentrations of all samples.
-
Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target kinase.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the band intensity for each heated sample to the corresponding unheated control sample (set to 100% soluble).
-
Plot the percentage of soluble protein against the temperature for both the vehicle-treated and compound-treated samples to generate CETSA "melting curves."
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Signaling Pathway Context
This compound, as a putative kinase inhibitor, is expected to interfere with cellular signaling pathways regulated by its target kinases. For instance, if it targets a receptor tyrosine kinase (RTK) like VEGFR2, it would block the downstream signaling cascade initiated by the binding of a growth factor like VEGF.
Caption: Inhibition of a generic RTK signaling pathway by the chemical probe.
Conclusion
This compound represents a promising chemical probe for the investigation of protein kinases. Its structural similarity to known kinase inhibitors, particularly the presence of the 2-aminomethylbenzimidazole core, suggests its utility in kinase-focused drug discovery and chemical biology research. The provided protocols for in vitro kinase inhibition and cellular target engagement assays offer a robust framework for researchers to characterize its activity and validate its interactions with target proteins in a cellular context. Further studies to profile this compound against a broad panel of kinases would be beneficial to fully elucidate its selectivity and potential as a specific chemical probe.
References
Application Notes and Protocols for the Synthesis of Derivatives from (1H-Benzo[d]imidazol-2-yl)methanamine Hydrochloride
This document provides detailed application notes and experimental protocols for the synthesis of various derivatives from the versatile building block, (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride. The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Derivatives of 2-substituted benzimidazoles are investigated for a wide range of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][3]
The protocols detailed below focus on two primary derivatization strategies: the formation of Schiff bases and N-acyl amides, which are common and effective methods for modifying the primary amine group of the starting material to generate novel compounds for drug discovery and development.
Application Note 1: Synthesis of Schiff Base Derivatives
Schiff bases derived from benzimidazole moieties represent an important class of compounds with extensive applications in medicinal and analytical chemistry.[4][5] The formation of an imine linkage through the condensation of the primary amine of (1H-Benzo[d]imidazol-2-yl)methanamine with various aldehydes yields Schiff bases that may exhibit enhanced biological activities, such as antibacterial and antifungal properties.[5][6]
Caption: General reaction scheme for Schiff base synthesis.
Experimental Protocol: Synthesis of a Schiff Base from (1H-Benzo[d]imidazol-2-yl)methanamine and Thiophene-2-carboxaldehyde
This protocol is adapted from the synthesis of related benzimidazole Schiff bases.[6]
Materials:
-
This compound
-
Thiophene-2-carboxaldehyde
-
Ethanol or Methanol
-
Triethylamine or other suitable base (to neutralize the hydrochloride)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Neutralization: Dissolve this compound (1 mmol) in methanol (10 mL). Add a stoichiometric equivalent of triethylamine (1 mmol) to liberate the free amine. Stir for 15 minutes at room temperature.
-
Reaction Mixture: To the solution of the free amine, add thiophene-2-carboxaldehyde (1 mmol) in methanol (5 mL).
-
Reaction: The mixture can be refluxed for several hours (e.g., 3-6 hours) or subjected to microwave irradiation for a shorter duration (e.g., 5-15 minutes) which has been shown to be efficient for similar reactions.[4][7] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the crude product with cold ethanol to remove unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol.
-
Characterization: Characterize the final product using spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR to confirm the structure.[5][6]
Data Presentation: Synthesis of Benzimidazole-based Schiff Bases
The following table summarizes results for the synthesis of Schiff bases from the related compound 2-aminobenzimidazole with various aromatic aldehydes, demonstrating the efficiency of microwave-assisted synthesis.[4] This method is adaptable for (1H-Benzo[d]imidazol-2-yl)methanamine.
| Entry | Aldehyde (R-CHO) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5 | 92 |
| 2 | 4-Chlorobenzaldehyde | 6 | 95 |
| 3 | 4-Methylbenzaldehyde | 5 | 90 |
| 4 | 4-Methoxybenzaldehyde | 7 | 94 |
| 5 | 4-Nitrobenzaldehyde | 8 | 88 |
| 6 | 2-Hydroxybenzaldehyde | 6 | 91 |
| 7 | 3-Nitrobenzaldehyde | 9 | 85 |
Table adapted from a study on 2-aminobenzimidazole under microwave irradiation with BiCl₃ catalyst.[4]
Application Note 2: Synthesis of N-Acyl Derivatives
N-acylation of the primary amine in (1H-Benzo[d]imidazol-2-yl)methanamine is a fundamental transformation to produce amides. Amide bonds are crucial components in a vast number of pharmaceuticals.[8] This reaction typically involves an acyl chloride or acid anhydride in the presence of a base. These N-acyl derivatives serve as key intermediates for more complex molecules or as final drug candidates themselves, with potential applications as kinase inhibitors or other therapeutic agents.[3][9]
Caption: General reaction scheme for N-acylation.
Experimental Protocol: General Procedure for N-Acylation
This protocol is a generalized procedure based on standard methods for the N-acylation of amides and amines.[10][11]
Materials:
-
This compound
-
Acyl chloride (e.g., Benzoyl chloride)
-
Dichloromethane (CH₂Cl₂)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)
-
Standard glassware for organic synthesis, including a dropping funnel
-
Ice bath
-
Magnetic stirrer
Procedure:
-
Reaction Setup: Suspend this compound (1 mmol) in dry dichloromethane (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add DIPEA (2.5 mmol, to both neutralize the hydrochloride and scavenge the HCl byproduct) to the suspension and stir until the solution becomes clear. Cool the mixture to 0 °C in an ice bath.
-
Acylation: Add the acyl chloride (1.1 mmol) dropwise to the cooled solution over 10-15 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction's completion by TLC.
-
Work-up: Once the reaction is complete, pour the mixture into water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers and dry with anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Characterization: Confirm the structure of the purified N-acyl derivative using appropriate analytical techniques (FT-IR, ¹H NMR, ¹³C NMR, Mass Spectrometry).
Data Presentation: N-Acylation of Amines
The following table provides representative data for N-acylation reactions, illustrating typical conditions and outcomes that can be expected when adapting the protocol for (1H-Benzo[d]imidazol-2-yl)methanamine.
| Amine Substrate | Acylating Agent | Base | Solvent | Time (h) | Yield (%) | Reference |
| N-(pyridin-2-ylmethyl)acetamide | Benzoyl chloride | DIPEA | CH₂Cl₂ | 3 | 83 | [10] |
| 2-Aminobenzothiazole | Chloroacetyl Chloride | Et₃N | Benzene | 10 | 75 | [11] |
| Various amines | Protected Aminoacylbenzotriazoles | - | Water (MW) | 0.25-0.33 | 80-95 | [8] |
General Experimental Workflow
The synthesis and characterization of derivatives from this compound follow a structured workflow. This process ensures reproducibility and accurate identification of the final compounds.
Caption: Standard workflow for synthesis and characterization.
References
- 1. longdom.org [longdom.org]
- 2. nbinno.com [nbinno.com]
- 3. chemrevlett.com [chemrevlett.com]
- 4. An Efficient Synthesis of Schiff Bases Containing Benzimidazole Moiety Catalyzed by Bismuth Trichloride Under Microwave Irradiation – Oriental Journal of Chemistry [orientjchem.org]
- 5. rjlbpcs.com [rjlbpcs.com]
- 6. researchgate.net [researchgate.net]
- 7. MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SCHIFF BASE OF 2-AMINO BENZIMIDAZOLE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 8. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemrevlett.com [chemrevlett.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for DNA Binding Studies of Benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzimidazole derivatives represent a significant class of heterocyclic compounds with a wide range of therapeutic applications, including as anticancer, antiviral, and antimicrobial agents. Many of these biological activities are attributed to their ability to interact with DNA, leading to the inhibition of essential cellular processes such as replication and transcription. Understanding the mechanism and affinity of these interactions is crucial for the rational design and development of new and more effective drug candidates.
This document provides detailed protocols for a suite of biophysical techniques commonly employed to characterize the binding of benzimidazole derivatives to DNA. These methods allow for the determination of binding modes (intercalation, groove binding, or electrostatic interactions), binding affinity, and sequence selectivity.
Key Experimental Techniques
A multi-faceted approach utilizing several spectroscopic and hydrodynamic techniques is recommended for a comprehensive analysis of DNA-benzimidazole interactions.
-
UV-Visible Absorption Spectroscopy: This technique is used to monitor the changes in the electronic absorption spectrum of the benzimidazole derivative upon binding to DNA. These changes can provide initial evidence of interaction and can be used to calculate binding constants.
-
Fluorescence Spectroscopy: This highly sensitive method is employed to study the binding affinity and mode of interaction. It includes fluorescence quenching studies and competitive displacement assays, such as the ethidium bromide displacement assay.
-
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for investigating conformational changes in the DNA double helix that occur upon the binding of a small molecule.
-
Viscosity Measurements: This hydrodynamic technique provides strong evidence for the mode of DNA binding. An increase in the viscosity of a DNA solution upon the addition of a compound is a classic indicator of intercalation.
-
Molecular Docking: A computational approach used to predict the preferred binding mode, binding affinity, and specific interactions between a benzimidazole derivative and a DNA sequence at the molecular level.
Experimental Protocols
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for studying the interaction between a benzimidazole derivative and DNA using UV-Visible spectroscopy.
Materials:
-
Benzimidazole derivative stock solution (in a suitable solvent like DMSO or ethanol)
-
Calf Thymus DNA (CT-DNA) stock solution (in Tris-HCl buffer)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Procedure:
-
Prepare a working solution of the benzimidazole derivative in Tris-HCl buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the DNA structure.
-
Perform a titration by keeping the concentration of the benzimidazole derivative constant while varying the concentration of CT-DNA.
-
For each titration point, mix the benzimidazole solution and the CT-DNA solution in a quartz cuvette and allow the mixture to equilibrate for a few minutes.
-
Record the UV-Visible absorption spectrum of the mixture over a relevant wavelength range (e.g., 200-500 nm).
-
A solution of CT-DNA at the same concentration should be used as the reference to correct for the absorbance of DNA itself.
-
Analyze the changes in the absorption spectrum, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance) and any red or blue shifts in the maximum absorption wavelength (λmax).[1]
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by plotting the data according to the Benesi-Hildebrand equation.[2][3][4]
Fluorescence Spectroscopy
2.1. Fluorescence Quenching Studies
This protocol describes how to investigate the quenching of the intrinsic fluorescence of a benzimidazole derivative upon binding to DNA.
Materials:
-
Fluorescent benzimidazole derivative stock solution
-
CT-DNA stock solution
-
Tris-HCl buffer
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Prepare a solution of the fluorescent benzimidazole derivative in Tris-HCl buffer.
-
Record the fluorescence emission spectrum of the derivative at a fixed excitation wavelength.
-
Titrate the solution with increasing concentrations of CT-DNA.
-
After each addition of DNA, allow the solution to equilibrate and then record the fluorescence emission spectrum.
-
Observe the quenching of the fluorescence intensity as the DNA concentration increases.
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant (Ksv).[5][6]
2.2. Ethidium Bromide (EB) Displacement Assay
This competitive binding assay is used to determine if a compound can displace the intercalating dye ethidium bromide from DNA.
Materials:
-
Ethidium bromide (EB) solution
-
CT-DNA stock solution
-
Benzimidazole derivative solution
-
Tris-HCl buffer
-
Quartz fluorescence cuvettes
-
Fluorometer
Procedure:
-
Prepare a solution of CT-DNA pre-incubated with ethidium bromide in Tris-HCl buffer. The solution should exhibit strong fluorescence due to the EB-DNA complex.
-
Record the initial fluorescence of the EB-DNA solution (Excitation ~520 nm, Emission ~600 nm).[7]
-
Titrate this solution with increasing concentrations of the benzimidazole derivative.
-
After each addition, mix and allow the solution to equilibrate before recording the fluorescence intensity.
-
A decrease in fluorescence intensity indicates the displacement of EB from the DNA by the benzimidazole derivative, suggesting an intercalative binding mode.[8][9][10]
-
The binding affinity can be quantified by calculating the concentration of the compound required to quench 50% of the fluorescence of the bound EB (IC50 value).
Circular Dichroism (CD) Spectroscopy
This protocol is for studying the conformational changes of DNA upon binding to a benzimidazole derivative.
Materials:
-
Benzimidazole derivative solution
-
CT-DNA solution
-
Tris-HCl buffer
-
CD-grade quartz cuvette
-
Circular dichroism spectropolarimeter
Procedure:
-
Prepare a solution of CT-DNA in Tris-HCl buffer.
-
Record the CD spectrum of the DNA solution in the range of 220-320 nm. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Titrate the DNA solution with increasing concentrations of the benzimidazole derivative.
-
After each addition, allow the solution to equilibrate and record the CD spectrum.
-
Analyze the changes in the CD spectrum. Intercalation typically causes an increase in the intensity of both the positive and negative bands, while groove binding may cause smaller changes or shifts in the bands.[11][12][13]
Viscosity Measurements
This protocol determines the effect of a benzimidazole derivative on the viscosity of a DNA solution.
Materials:
-
Benzimidazole derivative solution
-
High molecular weight CT-DNA solution
-
Tris-HCl buffer
-
Viscometer (e.g., Ubbelohde or rotational viscometer)
-
Constant temperature water bath
Procedure:
-
Prepare solutions of CT-DNA at a fixed concentration in Tris-HCl buffer containing increasing concentrations of the benzimidazole derivative.
-
Measure the flow time of each solution through the viscometer at a constant temperature.
-
Calculate the relative viscosity (η/η₀), where η is the viscosity of the DNA solution in the presence of the compound and η₀ is the viscosity of the DNA solution alone.
-
Plot the relative specific viscosity ((η/η₀) - 1) against the ratio of the concentration of the compound to the concentration of DNA.
-
A significant increase in the relative viscosity is indicative of an intercalative binding mode, as the DNA helix lengthens to accommodate the intercalating molecule.[12][14][15][16][17][18] Groove binders and electrostatic binders typically cause little to no change in viscosity.
Data Presentation
The quantitative data obtained from these experiments should be summarized in tables for clear comparison.
Table 1: UV-Visible Spectroscopic Data
| Benzimidazole Derivative | λmax (nm) Free | λmax (nm) Bound | Δλmax (nm) | Hypo/Hyperchromism (%) | Binding Constant (Kb) (M⁻¹) |
| Compound A | 320 | 325 | +5 | Hypochromic (-15%) | 1.5 x 10⁵ |
| Compound B | 315 | 318 | +3 | Hypochromic (-10%) | 8.2 x 10⁴ |
| Compound C | 330 | 330 | 0 | Hyperchromic (+5%) | 2.1 x 10⁴ |
Table 2: Fluorescence Spectroscopy Data
| Benzimidazole Derivative | Stern-Volmer Constant (Ksv) (M⁻¹) | Ethidium Bromide Displacement IC50 (µM) |
| Compound A | 2.8 x 10⁴ | 15 |
| Compound B | 1.5 x 10⁴ | 35 |
| Compound C | Not applicable | >100 |
Table 3: Viscosity Measurement Data
| [Compound]/[DNA] Ratio | Relative Viscosity (η/η₀) - Compound A | Relative Viscosity (η/η₀) - Compound B | Relative Viscosity (η/η₀) - Compound C |
| 0.1 | 1.15 | 1.08 | 1.01 |
| 0.2 | 1.32 | 1.15 | 1.02 |
| 0.3 | 1.51 | 1.22 | 1.02 |
| 0.4 | 1.70 | 1.28 | 1.03 |
Visualization of Experimental Workflow
The following diagrams illustrate the general workflow for the described experimental techniques.
Caption: Workflow for UV-Visible Spectroscopy.
Caption: Workflow for Fluorescence Displacement Assay.
Conclusion
The protocols and methods described in this application note provide a robust framework for the detailed characterization of DNA binding by benzimidazole derivatives. By combining these techniques, researchers can gain valuable insights into the molecular basis of action for this important class of compounds, thereby facilitating the development of novel therapeutics with improved efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal( ii ) complexes - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00982C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, DNA binding and biological evaluation of benzimidazole Schiff base ligands and their metal(ii) complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fluorescence spectroscopic and calorimetry based approaches to characterize the mode of interaction of small molecules with DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and DNA interactions of benzimidazole dications which have activity against opportunistic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Viscosity measurements of DNA solutions with and without condensing agents | Semantic Scholar [semanticscholar.org]
- 17. tsapps.nist.gov [tsapps.nist.gov]
- 18. Viscosity of aqueous DNA solutions determined using dynamic light scattering - Analyst (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Benzimidazole Derivatives in Alzheimer's Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. The pathological hallmarks of AD are the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1] The disease's complex etiology involves multiple interconnected pathways, including cholinergic dysfunction, amyloid cascade dysfunction, oxidative stress, and neuroinflammation.[2] This complexity necessitates the development of multi-target therapeutic agents. Benzimidazole derivatives have emerged as a promising class of compounds in AD research due to their versatile scaffold, which allows for the design of molecules capable of interacting with multiple key targets in the disease cascade.[3][4][5]
Multi-Target Applications of Benzimidazole Derivatives
Benzimidazole-based compounds are being explored for their ability to simultaneously address several pathological aspects of Alzheimer's disease. Their unique structure serves as a privileged scaffold for designing multi-target-directed ligands.
1. Cholinesterase Inhibition: The cholinergic hypothesis suggests that a deficit in the neurotransmitter acetylcholine (ACh) contributes significantly to the cognitive symptoms of AD.[6] A primary therapeutic strategy is to inhibit the enzymes that break down ACh, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[7][8] Many benzimidazole derivatives have been synthesized and shown to be potent inhibitors of both AChE and BuChE, thereby increasing synaptic ACh levels and improving cholinergic transmission.[3][7][9] Some derivatives exhibit mixed-type inhibition, interacting with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzymes.[10]
2. Beta-Secretase 1 (BACE1) Inhibition: The amyloid cascade hypothesis posits that the production and aggregation of the Aβ peptide is a central event in AD pathogenesis.[11] BACE1 is the rate-limiting enzyme that initiates the cleavage of the amyloid precursor protein (APP), leading to Aβ formation.[12] Inhibition of BACE1 is therefore a prime target for disease-modifying therapy. Benzimidazole derivatives have been identified as effective BACE1 inhibitors, capable of reducing the production of neurotoxic Aβ peptides.[3][13]
3. Targeting Tau Pathology: In the AD brain, tau protein becomes hyperphosphorylated, detaches from microtubules, and aggregates into NFTs, leading to neuronal dysfunction and death.[1] Benzimidazole derivatives are being investigated for this target in two ways. Firstly, specific derivatives have been developed as imaging probes for the in vivo visualization of NFTs in the brain using techniques like Positron Emission Tomography (PET).[14][15][16] These compounds, such as BF-126, show high binding affinity for tau fibrils over Aβ plaques.[14][15] Secondly, research is ongoing to develop benzimidazole compounds that can inhibit the aggregation of tau protein, thereby preventing the formation of NFTs.[2]
4. Neuroprotective Effects: Oxidative stress and neuroinflammation are critical components of AD pathology, creating a vicious cycle that exacerbates neurodegeneration.[17][18][19] Several benzimidazole acetamide derivatives have demonstrated significant neuroprotective potential.[17][18] They act by scavenging free radicals, reducing the production of reactive oxygen species (ROS), and downregulating pro-inflammatory markers such as TNF-α, NF-κB, and IL-6.[17][18][19][20] This dual antioxidant and anti-inflammatory action helps protect neurons from damage and modulate the neurotoxic environment in the AD brain.[18][20]
Quantitative Data Summary
The following tables summarize the inhibitory activities of various benzimidazole derivatives against key Alzheimer's disease targets.
Table 1: Inhibition of Cholinesterases by Benzimidazole Derivatives
| Compound | Target Enzyme | IC50 / Ki Value | Reference |
|---|---|---|---|
| 3d | AChE | IC50: 31.9 nM; Ki: 26.2 nM | [6][13] |
| 3h | AChE | IC50: 29.5 nM; Ki: 24.8 nM | [6][13] |
| 4f | AChE | IC50: 0.091 mM | [3] |
| 4g | AChE | IC50: 0.134 mM | [3] |
| Analogue 16 | AChE / BuChE | IC50: 0.10 µM / 0.20 µM | [7] |
| Analogue 21 | AChE / BuChE | IC50: 0.10 µM / 0.20 µM | [7] |
| 9c | AChE / BuChE | IC50: 19.01 µM / 12.69 µM | [10] |
| 9f | AChE / BuChE | IC50: 21.09 µM / 13.17 µM | [10] |
| 9l | BuChE | IC50: 11.23 µM | [10] |
| 11d | BuChE | IC50: < 3.7 nM |[21] |
Standard Drug Comparison: Donepezil IC50 for AChE is ~21.8 nM[6][13] and for BuChE is ~4.5 µM.[7]
Table 2: Inhibition of BACE1 by Benzimidazole Derivatives
| Compound | Target Enzyme | IC50 Value | Reference |
|---|---|---|---|
| Analogue 11 | BACE1 | Not specified, noted as promising | [3] |
| Analogue 14 | BACE1 | Not specified, noted as promising | [3] |
| 9a | BACE1 | 13.80 µM | [10] |
| 9b | BACE1 | 24.54 µM | [10] |
| 9c | BACE1 | 32.35 µM |[10] |
Visualizations: Pathways and Workflows
Caption: Multi-target strategy of benzimidazole derivatives in AD.
Caption: General experimental workflow for screening benzimidazoles.
Caption: Benzimidazole targets in amyloid and cholinergic pathways.
Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from methodologies described for evaluating benzimidazole derivatives as cholinesterase inhibitors.[13]
Objective: To determine the IC50 value of a test compound against AChE and BuChE.
Materials:
-
Acetylcholinesterase (AChE) from electric eel / Butyrylcholinesterase (BuChE) from equine serum
-
Acetylthiocholine iodide (ATCI) and Butyrylthiocholine iodide (BTCI) as substrates
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test benzimidazole derivative compound, dissolved in DMSO
-
Donepezil or Galantamine as a positive control
-
96-well microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare phosphate buffer (100 mM, pH 8.0).
-
Prepare DTNB solution (10 mM) in phosphate buffer.
-
Prepare substrate solutions (ATCI/BTCI, 10 mM) in phosphate buffer.
-
Prepare enzyme solutions (AChE/BuChE, 0.5 U/mL) in phosphate buffer.
-
Prepare serial dilutions of the test compound and standard drug in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of phosphate buffer.
-
Add 25 µL of the respective enzyme solution (AChE or BuChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BuChE).
-
Immediately measure the absorbance at 412 nm using a microplate reader every minute for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
The percent inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition) using non-linear regression analysis.
-
Protocol 2: In Vivo Neuroprotection Study in an Ethanol-Induced Rodent Model
This protocol is based on studies evaluating the neuroprotective effects of benzimidazole derivatives against chemically-induced neurodegeneration.[17][18][19]
Objective: To assess the ability of benzimidazole derivatives to protect against ethanol-induced oxidative stress, neuroinflammation, and memory impairment in rats.
Materials:
-
Male Wistar rats (200-250g)
-
Ethanol (35% v/v)
-
Test benzimidazole derivatives (e.g., FP1, FP7, FP8)[17][18]
-
Saline solution
-
Reagents for biochemical analysis (e.g., ELISA kits for TNF-α, IL-6, NF-κB; assays for antioxidant enzymes like GST, GSH).
-
Behavioral testing apparatus (e.g., Morris Water Maze, Y-maze).
Procedure:
-
Animal Grouping and Dosing:
-
Acclimatize animals for one week.
-
Divide rats into groups (n=8-10 per group):
-
Group 1: Control (Saline only)
-
Group 2: Ethanol-treated (e.g., 5 g/kg, intraperitoneal injection)
-
Group 3: Test Compound 1 + Ethanol
-
Group 4: Test Compound 2 + Ethanol
-
-
Administer the test compounds (e.g., 10 mg/kg, orally) daily for a predefined period (e.g., 14-21 days).
-
On the final day of treatment, induce neurodegeneration by administering ethanol 1 hour after the last dose of the test compound.
-
-
Behavioral Assessment:
-
Beginning 24 hours after ethanol administration, conduct behavioral tests to assess memory and learning.
-
Y-maze: To measure spontaneous alternation as an indicator of spatial working memory.
-
Morris Water Maze: To assess spatial learning and long-term memory.
-
-
Biochemical Analysis:
-
Following behavioral tests, euthanize the animals and collect brain tissue (cortex and hippocampus).
-
Prepare brain homogenates.
-
Measure levels of pro-inflammatory markers (TNF-α, IL-6, NF-κB) using ELISA kits.[17][18]
-
Assess oxidative stress by measuring lipid peroxidation (LPO) levels.
-
Measure the activity of endogenous antioxidant enzymes (GST, GSH).[20][22]
-
-
Data Analysis:
-
Analyze behavioral data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Compare the levels of biochemical markers between the different groups to determine the neuroprotective effect of the benzimidazole derivatives. A significant reduction in inflammatory markers and oxidative stress, coupled with improved behavioral performance, indicates a positive outcome.[18]
-
References
- 1. Tau in Alzheimer’s disease fact sheet – Bristol Myers Squibb [bms.com]
- 2. Benzimidazole Derivatives in Alzheimer's Therapy: Exploring Multi-Target Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring Benzimidazole Chemistry: Synthesis, Biological Activity, and Molecular Docking Studies for Alzheimer’s Treatment – Oriental Journal of Chemistry [orientjchem.org]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Benzimidazole and Benzoxazole Derivatives Against Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and AChE-Inhibitory Activity of New Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer’s Disease along with Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of benzimidazoles/1,3,5-triazine-2,4-diamine hybrid compounds: a new class of multifunctional alzheimer targeting agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. BACE1 inhibitor drugs for the treatment of Alzheimer's disease: Lessons learned, challenges to overcome, and future prospects† - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scholars.northwestern.edu [scholars.northwestern.edu]
- 13. Exploring the Benzazoles Derivatives as Pharmacophores for AChE, BACE1, and as Anti-Aβ Aggregation to Find Multitarget Compounds against Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinoline and benzimidazole derivatives: candidate probes for in vivo imaging of tau pathology in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Quinoline and Benzimidazole Derivatives: Candidate Probes for In Vivo Imaging of Tau Pathology in Alzheimer's Disease | Semantic Scholar [semanticscholar.org]
- 16. jneurosci.org [jneurosci.org]
- 17. Synthesis and Biological Evaluation of Benzimidazole Derivatives as Potential Neuroprotective Agents in an Ethanol-Induced Rodent Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Novel benzimidazole-based pseudo-irreversible butyrylcholinesterase inhibitors with neuroprotective activity in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Stability of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride in DMSO
This technical support guide provides information and troubleshooting advice regarding the stability of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride when stored in Dimethyl Sulfoxide (DMSO) at -20°C. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in DMSO at -20°C?
Q2: What are the recommended storage conditions for benzimidazole derivatives in DMSO?
For long-term storage of compounds in DMSO, the following conditions are recommended:
-
Temperature: Storage at -20°C or -80°C is common practice to slow down potential chemical degradation.[2]
-
Solvent Quality: Use high-purity, anhydrous DMSO to prevent water-catalyzed degradation.[3] DMSO is hygroscopic, meaning it readily absorbs moisture from the air, which can affect compound stability.[3][4]
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[5] Freeze-thaw cycles can increase the probability of compound precipitation, especially if the DMSO has absorbed water.[6]
-
Containers: Store solutions in tightly sealed, appropriate containers, such as glass vials, to prevent moisture absorption and solvent evaporation.[2][3]
-
Light: Protect the solution from light, especially if the compound is known to be light-sensitive. Storing vials in a dark freezer box is a good practice.[3]
Q3: What are potential degradation pathways for this compound in DMSO?
Benzimidazole derivatives are generally stable, but potential degradation could occur under certain conditions.[7] Possible pathways include:
-
Hydrolysis: If the DMSO is not anhydrous, the presence of water could potentially lead to the hydrolysis of the amine or other susceptible functional groups, although benzimidazoles themselves are relatively stable to hydrolysis.
-
Oxidation: While DMSO is a relatively stable solvent, prolonged exposure to air (oxygen) could lead to oxidative degradation of the compound. Some benzimidazoles can be sensitive to oxidation.
-
Interaction with Solvent Impurities: Impurities in lower-grade DMSO could potentially react with the compound.
Q4: How should I handle DMSO solutions stored at -20°C?
DMSO has a freezing point of approximately 18.5°C.[8] Therefore, a solution of your compound in DMSO will be frozen at -20°C. When you need to use the solution:
-
Thaw the aliquot at room temperature or by gently warming it.
-
Ensure the compound is fully redissolved by vortexing or sonicating the solution before use.[9]
-
Use the thawed solution as quickly as possible and avoid keeping it at room temperature for extended periods.
-
Discard any unused portion of a thawed aliquot to avoid compromising the integrity of the stock.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate observed after thawing the DMSO stock solution. | The compound's solubility limit in DMSO may have been exceeded, or the compound is less soluble at lower temperatures. Repeated freeze-thaw cycles can also promote precipitation.[6] | Gently warm the solution (e.g., to 37°C) and vortex or sonicate to redissolve the compound.[5][9] If precipitation persists, consider preparing a new stock solution at a lower concentration. Always ensure the solution is clear before use. |
| Inconsistent or unexpected results in biological assays. | This could be due to incomplete dissolution of the compound, degradation of the compound over time, or inaccuracies in pipetting a non-homogenous solution. | Ensure the compound is fully dissolved after thawing. Perform a quality control check of your stock solution (e.g., by HPLC) to assess its purity and concentration. Prepare fresh dilutions for each experiment.[5] |
| Cloudiness or precipitation when diluting the DMSO stock into an aqueous buffer or cell culture medium. | The compound is likely poorly soluble in aqueous solutions. The drastic change in solvent polarity causes the compound to "crash out" of the solution.[8][10] | Add the DMSO stock to the aqueous solution while vortexing to ensure rapid mixing.[5] Keep the final DMSO concentration in your assay as high as is tolerable for your experimental system (typically up to 0.5% for cell-based assays) to aid solubility.[5][8] |
Stability Data
As no specific stability data for this compound in DMSO at -20°C was found in the literature, we recommend performing an in-house stability study. Below is a template table to record your findings.
| Time Point | Storage Condition | Purity (%) by HPLC | Concentration (mM) | Observations |
| T = 0 | -20°C | |||
| T = 1 month | -20°C | |||
| T = 3 months | -20°C | |||
| T = 6 months | -20°C | |||
| T = 1 year | -20°C |
Experimental Protocols
Protocol: General Workflow for Compound Stability Assessment
To determine the stability of your compound, a systematic study should be designed.[11] This involves analyzing the compound's purity and concentration at various time points under specific storage conditions.
Caption: General workflow for assessing compound stability in a DMSO solution.
References
- 1. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preservation and Protection: Safe Storage and Handling of DMSO-Soluble Plant Extracts [greenskybio.com]
- 3. How to store 99.9% DMSO properly? - Blog [cheezhengchem.com]
- 4. quora.com [quora.com]
- 5. benchchem.com [benchchem.com]
- 6. ziath.com [ziath.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. SciencePharma | Stability Study Design - SciencePharma [sciencepharma.com]
Technical Support Center: Crystallization of (1H-Benzo[d]imidazol-2-yl)methanamine Hydrochloride
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering challenges during the crystallization of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride. The following sections offer troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful and reproducible crystallizations.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for failure to obtain crystals of this compound?
A1: The most frequent challenge is selecting an appropriate solvent system. As a hydrochloride salt, the compound is highly polar and requires polar solvents for dissolution. However, achieving a state of supersaturation where crystal nucleation can occur without "oiling out" is a delicate balance. Success often lies in using a solvent mixture, typically a good solvent in which the compound is soluble at elevated temperatures and an anti-solvent in which it is poorly soluble, to carefully control the solubility.
Q2: My compound is "oiling out" instead of crystallizing. What does this mean and how can I prevent it?
A2: "Oiling out" refers to the separation of the solute from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too supersaturated, or the temperature is above the melting point of the solvated compound. To prevent this, you can try using a more dilute solution, cooling the solution at a much slower rate, or selecting a solvent system where the compound's solubility is slightly lower.
Q3: How do impurities affect the crystallization of this compound?
A3: Impurities can significantly hinder crystallization by disrupting the formation of a regular crystal lattice, which can lead to the formation of smaller, less pure crystals, or prevent crystallization altogether.[1][2] Some impurities can also promote "oiling out". If you suspect impurities are the issue, consider an additional purification step, such as treatment with activated charcoal during the recrystallization process to remove colored impurities.[3]
Q4: Is it better to use a single solvent or a solvent mixture for recrystallization?
A4: For this compound, a polar compound, finding a single solvent that provides a good solubility differential between hot and cold conditions can be challenging.[4][5] A mixed solvent system often provides better control over the crystallization process.[6] You would dissolve the compound in a minimal amount of a hot "good" solvent and then slowly add a "poor" solvent (anti-solvent) until the solution becomes slightly turbid.
Q5: My crystals are very fine needles or a powder. How can I obtain larger crystals?
A5: The formation of fine powders or small needles is typically a result of rapid crystallization due to high supersaturation.[7] To encourage the growth of larger crystals, the rate of crystallization needs to be slowed down. This can be achieved by reducing the cooling rate, using a slightly larger volume of solvent to decrease the level of supersaturation, or by insulating the crystallization flask to allow for gradual cooling.[7]
Troubleshooting Guides
Issue 1: No Crystals Form Upon Cooling
| Possible Cause | Troubleshooting Steps |
| Insufficient Supersaturation: The solution is too dilute. | 1. Evaporate Solvent: Gently heat the solution to evaporate a portion of the solvent, thereby increasing the concentration of the compound. Allow it to cool again slowly. 2. Add an Anti-solvent: If using a single solvent, slowly add a miscible anti-solvent (a solvent in which the compound is insoluble) dropwise until a slight cloudiness (turbidity) persists. Then, add a drop or two of the original solvent to redissolve the precipitate and allow the solution to cool slowly.[7][8] |
| High Purity / Lack of Nucleation Sites: The compound is very pure, and there are no sites for the initial crystals to form. | 1. Scratching: Scratch the inside of the flask at the meniscus with a glass rod. The microscopic scratches on the glass can provide nucleation sites.[7] 2. Seed Crystals: Add a tiny, pure crystal of this compound from a previous successful crystallization to the solution. 3. Lower Temperature: If cooling to room temperature is unsuccessful, try cooling the flask in an ice bath or refrigerator. |
| Inappropriate Solvent System: The compound is too soluble in the chosen solvent, even at low temperatures. | 1. Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find a more suitable system (see Table 1). 2. Switch to a Mixed Solvent System: If a single solvent is not working, try a binary solvent system as described in the FAQs.[6] |
Issue 2: "Oiling Out" - Formation of a Liquid Phase Instead of Crystals
| Possible Cause | Troubleshooting Steps |
| Solution is Too Concentrated: The level of supersaturation is too high, leading to liquid-liquid phase separation.[9] | 1. Dilute the Solution: Re-heat the mixture until the oil dissolves completely and add a small amount of the primary solvent to decrease the overall concentration. Allow the solution to cool more slowly. 2. Use a Different Solvent System: Select a solvent system in which the compound is slightly less soluble at higher temperatures. |
| Cooling Rate is Too Rapid: The solution is being cooled too quickly, not allowing enough time for the molecules to arrange into a crystal lattice. | 1. Insulate the Flask: Wrap the crystallization flask in glass wool or place it in a large beaker of warm water to slow down the cooling process. 2. Stepwise Cooling: Allow the solution to cool to room temperature on the benchtop before transferring it to a colder environment like a refrigerator. |
| Presence of Impurities: Impurities can lower the melting point of the compound and promote the formation of an oil.[1] | 1. Charcoal Treatment: If colored impurities are present, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[3] 2. Pre-purification: If the starting material is known to be impure, consider a preliminary purification step like a column chromatography before attempting crystallization. |
Data Presentation
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solvent Type | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Comments |
| Water | Polar Protic | ~150 | > 500 | Good solvent for dissolution, but may be difficult to crystallize from without an anti-solvent due to high solubility. |
| Methanol | Polar Protic | ~50 | > 300 | Good "good" solvent. Can be paired with less polar anti-solvents. |
| Ethanol | Polar Protic | ~20 | ~200 | A good candidate for single-solvent recrystallization or as the "good" solvent in a mixed system. |
| Isopropanol | Polar Protic | ~5 | ~80 | Excellent choice for recrystallization due to the large difference in solubility. |
| Acetone | Polar Aprotic | < 1 | ~10 | Can be used as an anti-solvent with more polar solvents like methanol or ethanol. |
| Acetonitrile | Polar Aprotic | ~2 | ~30 | May work as a single solvent, but the solubility difference might not be optimal. |
| Ethyl Acetate | Moderately Polar | < 0.1 | ~1 | Effective as an anti-solvent. |
| Dichloromethane | Non-polar | < 0.1 | < 0.1 | Insoluble. Can be used as an anti-solvent. |
| Toluene | Non-polar | < 0.1 | < 0.1 | Insoluble. Effective as an anti-solvent. |
| Hexane/Heptane | Non-polar | < 0.1 | < 0.1 | Insoluble. Excellent as an anti-solvent. |
Note: This data is hypothetical and intended for guidance. Actual solubilities should be determined experimentally.
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Isopropanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of isopropanol and heat the mixture to boiling with stirring (using a hot plate and magnetic stirrer). Continue adding small portions of hot isopropanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
Protocol 2: Recrystallization from a Mixed Solvent System (e.g., Methanol/Ethyl Acetate)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in the minimum amount of hot methanol required for complete dissolution.
-
Addition of Anti-solvent: While keeping the solution hot, add ethyl acetate dropwise with swirling until a persistent cloudiness is observed.
-
Clarification: Add a few drops of hot methanol to the mixture until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using the cold solvent mixture or pure cold anti-solvent for washing.
Mandatory Visualization
Caption: Troubleshooting workflow for common crystallization issues.
References
- 1. tutorchase.com [tutorchase.com]
- 2. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. rubingroup.org [rubingroup.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Benzimidazole Synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing benzimidazoles?
A1: The two classical and most fundamental methods for benzimidazole synthesis are the Phillips-Ladenburg and Weidenhagen reactions.[1] The Phillips-Ladenburg method involves the condensation of o-phenylenediamines with carboxylic acids, often in the presence of a mineral acid.[1][2][3] The Weidenhagen reaction utilizes the condensation of o-phenylenediamines with aldehydes or ketones.[1][3][4] Modern variations of these methods employ a wide range of catalysts, solvents, and energy sources to improve yields and reaction conditions.[1][5]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields are a common issue in benzimidazole synthesis. The first parameters to investigate and optimize are typically the choice of catalyst and solvent.[6][7] Reaction temperature and time also play a crucial role.[7] For instance, screening different solvents can have a significant impact; polar solvents like methanol and ethanol have been shown to produce high yields in certain catalytic systems.[7] Without a catalyst, conversion rates can be low, and reaction times much longer.[8]
Q3: How do I choose the right catalyst for my synthesis?
A3: Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., temperature, solvent). Options range from simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) and ammonium chloride to metal-based catalysts like cobalt complexes, gold nanoparticles, and Lewis acids such as Erbium(III) triflate (Er(OTf)₃).[7] For green chemistry approaches, heterogeneous catalysts like engineered MgO@DFNS are advantageous as they are easily recoverable.[7][8]
Q4: I am getting a mixture of 2-substituted and 1,2-disubstituted benzimidazoles. How can I improve selectivity?
A4: This is a known challenge, particularly when using aldehydes as reactants. To favor the formation of the desired 2-substituted benzimidazole, you can control the stoichiometry by using a 1:1 ratio or a slight excess of the o-phenylenediamine to the aldehyde.[6] The choice of solvent can also influence selectivity; for example, non-polar solvents like toluene may favor the 2-substituted product.[6]
Q5: What are the advantages of using microwave irradiation for benzimidazole synthesis?
A5: Microwave-assisted synthesis offers several significant advantages over conventional heating methods. These include a dramatic reduction in reaction time, often from hours to minutes, and an increase in product yields, in some cases by 10% to 50%.[9][10] This technique provides rapid and uniform heating, leading to faster and cleaner reactions.[4]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Poor quality starting materials: Impurities in the o-phenylenediamine or the aldehyde/carboxylic acid can interfere with the reaction.[6] 2. Inefficient catalyst: The catalyst may be inactive, or the loading may be insufficient.[6] 3. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.[6] 4. Incorrect solvent: The choice of solvent can significantly impact the reaction rate and yield.[6] | 1. Purify starting materials: Consider purifying your starting materials before use.[6] 2. Optimize catalyst: Ensure your catalyst is active and from a reliable source. Optimize the catalyst loading.[6] 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and determine the optimal reaction time.[6] 4. Solvent screen: Perform a solvent screen with options like Methanol, Ethanol, Acetonitrile, DMF, and CHCl₃.[7] |
| Formation of Multiple Products/Side Products | 1. Formation of 1,2-disubstituted benzimidazoles: A common side product when reacting two molecules of an aldehyde with one molecule of o-phenylenediamine.[6] 2. Oxidation of starting material: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities.[6] 3. Stable Schiff base intermediate: The intermediate Schiff base may not fully cyclize to the benzimidazole.[6] | 1. Control stoichiometry: Use a 1:1 ratio or a slight excess of o-phenylenediamine to the aldehyde.[6] 2. Inert atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent the oxidation of o-phenylenediamine.[6] 3. Adjust reaction conditions: Modifying the temperature or catalyst may promote the final cyclization step. |
| Difficulty in Product Purification | 1. Similar polarity of product and impurities: The desired product and byproducts may have similar polarities, making separation by column chromatography challenging.[6] 2. Formation of colored impurities: Oxidation of starting materials can lead to discoloration.[11] 3. Difficulty separating the product from the catalyst. | 1. Recrystallization: Attempt recrystallization from a suitable solvent.[4] For stubborn impurities, treatment with activated carbon (Norite) during recrystallization can be effective.[11] If the product is still discolored, a treatment with potassium permanganate followed by sodium bisulfite can be used.[11] 2. Use of o-phenylenediamine dihydrochloride: This starting material can sometimes reduce the formation of colored impurities.[9] 3. Heterogeneous catalyst: Employ a heterogeneous or recyclable catalyst that can be easily filtered off after the reaction.[7] |
Quantitative Data on Benzimidazole Synthesis
The choice of synthetic method and reaction conditions significantly impacts the yield and reaction time. The following tables summarize quantitative data from various studies.
Table 1: Comparison of Catalysts for the Synthesis of 2-Phenylbenzimidazole
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Ethanol | Room Temp | 16 | 60 | [8] |
| 10 wt% MgO@DFNS | Ethanol | Room Temp | 4 | 95 | [8] |
| NH₄Cl | CHCl₃ | Room Temp | 4 | Not specified | [7] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | 25 | 2 | 99 | [12] |
| Er(OTf)₃ (1 mol%) | Solvent-free (MW) | 60 | 0.08-0.17 | 85-99 | [10][13] |
Table 2: Effect of Solvent on Yield for MgO@DFNS Catalyzed Synthesis
| Solvent | Yield (%) | Reference |
| Ethanol | 95 | [8] |
| Methanol | 89 | [8] |
| Acetonitrile | 82 | [8] |
| Dichloromethane | 75 | [8] |
| Water | 65 | [8] |
Experimental Protocols
Protocol 1: Phillips-Ladenburg Synthesis of 2-Methylbenzimidazole
This protocol is adapted from a general method for preparing benzimidazoles.
Materials:
-
o-Phenylenediamine
-
Acetic acid
-
10% Sodium hydroxide solution
-
Decolorizing carbon (Norite)
-
Water
Procedure:
-
In a 500-cc. round-bottomed flask, treat 54 g (0.5 mole) of o-phenylenediamine with 45 g of acetic acid.
-
Heat the mixture in a water bath at 100°C for two hours.
-
After cooling, slowly add a 10% sodium hydroxide solution, with thorough mixing, until the mixture is just alkaline to litmus paper.
-
Collect the crude 2-methylbenzimidazole with suction filtration.
-
For purification, dissolve the crude product in boiling water (approximately 13 mL per gram).
-
Add about 2 g of Norite and digest the solution for fifteen minutes.
-
Filter the hot solution rapidly through a pre-heated filter.
-
Cool the filtrate to 10–15°C.
-
Collect the purified product by filtration and wash with 50 mL of cold water.
-
Dry the white product at 100°C. The expected yield is approximately 68%.[11]
Protocol 2: Weidenhagen Synthesis of 2-Substituted Benzimidazoles using a Heterogeneous Catalyst
This protocol utilizes an engineered MgO@DFNS catalyst for a green and efficient synthesis at room temperature.[8]
Materials:
-
o-Phenylenediamine (OPDA)
-
Benzaldehyde (or other aldehyde)
-
10 wt% MgO@DFNS catalyst
-
Ethanol
Procedure:
-
In a round-bottom flask, combine o-phenylenediamine (1 mmol), benzaldehyde (1.2 mmol), and 10 wt% MgO@DFNS catalyst in ethanol (10 mL).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction using Thin Layer Chromatography (TLC).
-
After completion, filter the reaction mixture to recover the heterogeneous catalyst. The catalyst can be washed, dried, and reused.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent if necessary.
Protocol 3: Microwave-Assisted Synthesis of Benzimidazole Derivatives
This general procedure highlights the use of microwave irradiation for rapid synthesis.[4]
Materials:
-
o-Phenylenediamine
-
Carboxylic acid or aldehyde
-
Catalyst or acid (if required)
-
Suitable solvent (e.g., ethanol, water)
Procedure:
-
In a microwave-safe vessel, combine o-phenylenediamine (1.0 eq), the carboxylic acid or aldehyde (1.0-1.2 eq), and any catalyst or acid if required.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a specified temperature and power for a short duration (typically 1-15 minutes).
-
After irradiation, cool the vessel to room temperature.
-
Perform the work-up as described in the corresponding conventional synthesis protocol (e.g., neutralization, precipitation, filtration).
-
Purify the product by recrystallization.
Visualizations
Caption: General experimental workflow for benzimidazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. eurekaselect.com [eurekaselect.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 9. Benzimidazole synthesis [organic-chemistry.org]
- 10. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: (1H-Benzo[d]imidazol-2-yl)methanamine Hydrochloride
Welcome to the technical support center for (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during experimental studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for this compound under stress conditions?
A1: Based on the structure of this compound, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis. The benzimidazole ring and the aminomethyl side chain are the most likely sites for degradation.
Q2: I am observing a loss of the parent compound in my formulation, even when stored in the dark. What is the likely cause?
A2: If photolytic degradation is ruled out, the degradation is likely due to hydrolysis or oxidation. The imidazole ring can be susceptible to hydrolysis under certain pH conditions. Additionally, the amine functional groups are prone to oxidation, which can be catalyzed by trace metal ions or exposure to atmospheric oxygen.
Q3: My HPLC analysis shows several new peaks appearing over time. How can I identify these degradation products?
A3: The most effective method for identifying unknown degradation products is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). This technique allows for the separation of the degradants and provides mass-to-charge ratio information, which is crucial for structure elucidation. For definitive structural confirmation, preparative HPLC can be used to isolate the impurities for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Q4: What general precautions can I take to minimize the degradation of this compound during storage and handling?
A4: To minimize degradation, the compound should be stored as a solid in a tightly sealed container, protected from light, at controlled room temperature or refrigerated. For solutions, it is advisable to use freshly prepared solutions. If solutions are to be stored, they should be protected from light, and the pH should be maintained in a range that minimizes hydrolysis. The use of de-gassed solvents can reduce oxidative degradation.
Troubleshooting Guides
Issue 1: Rapid Degradation Observed During Forced Hydrolysis Studies
-
Symptom: A significant loss of the parent compound (greater than 20%) is observed in a short period during acid or base hydrolysis studies.
-
Possible Cause: The benzimidazole ring is known to be susceptible to cleavage under harsh hydrolytic conditions.
-
Troubleshooting Steps:
-
Reduce the concentration of the acid or base.
-
Lower the temperature of the study.
-
Shorten the exposure time.
-
Analyze samples at intermediate time points to establish a degradation curve.
-
Issue 2: Appearance of a Major Degradation Product with a Lower Molecular Weight
-
Symptom: A significant peak appears in the HPLC chromatogram with a mass corresponding to the loss of the aminomethyl group.
-
Possible Cause: Hydrolytic cleavage of the bond between the benzimidazole ring and the aminomethyl group.
-
Troubleshooting Steps:
-
Confirm the identity of the degradant using LC-MS.
-
Investigate the pH dependence of this degradation pathway.
-
This information is valuable for understanding the intrinsic stability of the molecule.
-
Issue 3: Formation of Colored Degradation Products
-
Symptom: The sample solution develops a yellow or brown tint during stability studies, particularly under oxidative or photolytic stress.
-
Possible Cause: Formation of oxidized species or polymeric degradation products. Aromatic amines and benzimidazoles can form colored products upon oxidation.
-
Troubleshooting Steps:
-
Conduct the experiment in the absence of oxygen (e.g., by purging with nitrogen) to confirm oxidative degradation.
-
Use amber vials or cover the experimental setup with aluminum foil to rule out photodegradation.
-
Analyze the sample by UV-Vis spectroscopy to characterize the chromophore of the colored impurity.
-
Data Presentation
Table 1: Summary of Potential Degradation Products of this compound
| Degradation Pathway | Potential Degradation Product | Expected Change in Molecular Weight | Analytical Observations |
| Hydrolysis | 2-Benzimidazolecarboxylic acid | +15 Da | A more polar compound, eluting earlier in reverse-phase HPLC. |
| Hydrolysis | Benzimidazole | -30 Da | A less polar compound, potentially eluting later in reverse-phase HPLC. |
| Oxidation | (1H-Benzo[d]imidazol-2-yl)formamide | +14 Da | Increased polarity. |
| Oxidation | 2-Amino-1H-benzo[d]imidazole | -14 Da | Change in polarity. |
| Dimerization | Dimeric Species | +145 Da (approx.) | A significantly less polar compound, eluting much later in reverse-phase HPLC. |
Experimental Protocols
Protocol 1: Forced Degradation Study - Hydrolysis
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., water or methanol).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Neutral Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of water.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Protocol 2: Forced Degradation Study - Oxidation
-
Preparation of Stock Solution: Prepare a 1 mg/mL solution of the compound.
-
Oxidative Stress:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature, protected from light, for 24 hours.
-
At appropriate time intervals, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
Protocol 3: Forced Degradation Study - Photostability
-
Sample Preparation: Prepare a solid sample and a 1 mg/mL solution of the compound.
-
Exposure:
-
Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.
Visualizations
Caption: Workflow for forced degradation studies.
Caption: Troubleshooting logic for unexpected degradation.
Technical Support Center: Purification of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride.
Troubleshooting Guides
Effectively purifying this compound requires careful attention to potential issues that can arise during the experimental process. The following table outlines common problems, their probable causes, and recommended solutions to enhance the purity of the final product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Initial Synthesis | Incomplete reaction, leading to the presence of starting materials (o-phenylenediamine, glycine derivatives). | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of starting materials. - Consider extending the reaction time or adjusting the temperature if the reaction is sluggish. |
| Formation of side products, such as positional isomers or over-alkylation products. | - Optimize reaction conditions (e.g., temperature, stoichiometry of reactants) to minimize the formation of byproducts. - Employ a purification strategy that effectively separates isomers, such as column chromatography with a carefully selected eluent system. | |
| Colored Impurities (Yellow to Brown Hue) | Oxidation of the benzimidazole ring or impurities. | - During recrystallization, treat the solution with activated charcoal to adsorb colored impurities. Use a minimal amount to avoid significant product loss.[1] - Conduct the purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, especially at elevated temperatures. |
| Poor Yield After Recrystallization | The compound is too soluble in the recrystallization solvent at low temperatures. | - Screen for an optimal solvent or solvent system where the compound has high solubility at high temperatures and low solubility at room or lower temperatures. Ethanol/water or methanol/water mixtures are good starting points. - After initial cooling to room temperature, place the solution in an ice bath or refrigerator to maximize crystal precipitation. |
| Using an excessive amount of solvent for recrystallization. | - Use the minimum amount of hot solvent required to fully dissolve the crude product to ensure the solution is saturated upon cooling. | |
| Oiling Out During Recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | - Use a lower-boiling point solvent or a solvent mixture. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| High concentration of impurities. | - Perform a preliminary purification step, such as a quick filtration through a small plug of silica gel, before recrystallization. | |
| Poor Separation in Column Chromatography | Incorrect eluent system (polarity is too high or too low). | - Perform TLC analysis with various solvent systems to determine the optimal eluent for separation. Good starting points for benzimidazole derivatives include ethyl acetate/hexane or dichloromethane/methanol mixtures.[2] - For basic compounds like this, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation. |
| Column overloading. | - Reduce the amount of crude material loaded onto the column relative to the amount of stationary phase. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight. | |
| Tailing of the product peak on the column. | - This is common for amine-containing compounds on silica gel. Add a small percentage of triethylamine or ammonia to the eluent to suppress tailing. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of this compound?
A1: Common impurities include unreacted starting materials such as o-phenylenediamine and glycine or its derivatives. Side products can also form, including products from the self-condensation of starting materials or positional isomers if substituted phenylenediamines are used.
Q2: What is the recommended method for initial purification of the crude product?
A2: For a crude product with significant impurities, it is often beneficial to start with an acid-base extraction to separate the basic product from neutral and acidic impurities. Following this, either recrystallization or column chromatography can be employed for further purification.
Q3: Which solvent system is best for the recrystallization of this compound?
A3: A mixed solvent system is often effective. A good starting point is a mixture of ethanol and water. The crude product should be dissolved in a minimal amount of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly turbid. Slow cooling should then induce crystallization of the purified hydrochloride salt.
Q4: What are the key parameters to optimize for column chromatography purification?
A4: The most critical parameters are the choice of stationary phase (silica gel is common) and the eluent system. For (1H-Benzo[d]imidazol-2-yl)methanamine, a gradient elution starting with a less polar mixture (e.g., dichloromethane) and gradually increasing the polarity (e.g., by adding methanol) is often effective. The addition of a small amount of a base like triethylamine to the eluent is crucial to prevent peak tailing.
Q5: How can I confirm the purity of my final product?
A5: The purity of the final product should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for determining purity and identifying impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and detect the presence of impurities. Melting point analysis can also be a good indicator of purity, as pure crystalline solids typically have a sharp melting point range.
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection : Based on preliminary tests, a mixture of ethanol and water is a suitable solvent system.
-
Dissolution : In a flask, dissolve the crude this compound in the minimum amount of hot ethanol required for complete dissolution.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated carbon (approximately 1-2% w/w of the crude product) and heat the mixture at reflux for 5-10 minutes.
-
Hot Filtration : If activated carbon was used, filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon.
-
Crystallization : Add hot water dropwise to the clear filtrate until the solution becomes persistently turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath.
-
Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying : Dry the purified crystals in a vacuum oven at a suitable temperature.
Protocol 2: Column Chromatography
This protocol provides a general method for the purification of (1H-Benzo[d]imidazol-2-yl)methanamine (free base) using silica gel chromatography. The hydrochloride salt is generally not suitable for silica gel chromatography due to its high polarity and low solubility in common organic solvents. The purified free base can then be converted back to the hydrochloride salt.
-
Preparation of the Free Base : Dissolve the crude hydrochloride salt in water and neutralize with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to a pH of approximately 8-9. Extract the free base into an organic solvent such as ethyl acetate or dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Stationary Phase and Eluent Selection : Use silica gel (60-120 mesh) as the stationary phase. A suitable eluent system can be determined by TLC, starting with a mixture of dichloromethane and methanol (e.g., 98:2) with the addition of 0.5% triethylamine.
-
Column Packing : Prepare a slurry of silica gel in the initial eluent and pack it into a glass column.
-
Sample Loading : Dissolve the crude free base in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution : Elute the column with the chosen solvent system. The polarity can be gradually increased by increasing the percentage of methanol to facilitate the elution of the product.
-
Fraction Collection and Analysis : Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Isolation : Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified free base.
-
Salt Formation : Dissolve the purified free base in a suitable solvent (e.g., ethanol or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or as concentrated aqueous HCl followed by removal of water azeotropically). The hydrochloride salt should precipitate and can be collected by filtration.
Purity Data Comparison
| Purification Method | Starting Purity (Typical) | Expected Final Purity |
| Single Recrystallization | 80-90% | >98% |
| Column Chromatography | 70-85% | >99% |
| Combined Column Chromatography & Recrystallization | <70% | >99.5% |
Note: The actual purity achieved will depend on the nature and amount of impurities present in the crude material.
Purification Workflow
Caption: A flowchart illustrating the decision-making process for purifying this compound.
References
Technical Support Center: Synthesis of (1H-Benzo[d]imidazol-2-yl)methanamine Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, offering potential causes and recommended solutions.
Problem 1: Low Product Yield
Possible Causes:
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Poor Quality Starting Materials: Impurities in the o-phenylenediamine or glycine can interfere with the reaction.
-
Suboptimal Reaction Conditions: Temperature, pressure, or reaction time may not be optimized for the scale of the synthesis.
-
Inefficient Catalyst: The catalyst may be inactive or used in an insufficient amount.[1]
-
Incorrect Solvent: The choice of solvent can significantly impact the reaction rate and yield.[1]
Recommended Solutions:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress and determine the optimal reaction time.[1]
-
Purify Starting Materials: If the purity of the starting materials is questionable, consider purifying them before use.[1]
-
Optimize Reaction Conditions: Systematically vary the temperature, pressure, and reaction time to find the optimal conditions for your scale. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of o-phenylenediamine.[1]
-
Catalyst Selection and Loading: Ensure the catalyst is active and from a reliable source. Optimize the catalyst loading; while increasing the amount can sometimes improve yields, an excess can also lead to side reactions.[1] A variety of catalysts, including acids and metal catalysts, have been reported for benzimidazole synthesis.[1]
-
Solvent Selection: Experiment with different solvents to find one that provides the best yield and purity for the scaled-up reaction.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Catalyst | HCl | Lactic Acid[2] | Boric Acid[2] | Varying yields and reaction times. |
| Solvent | Toluene | Water-Ethanol[1] | Acetonitrile | Can influence selectivity and yield.[1] |
| Temperature | Room Temperature | 85-95 °C[3] | 120 °C[4] | Higher temperatures may increase reaction rate but also side products. |
| Atmosphere | Air | Inert (N2 or Ar)[1] | Not specified | Inert atmosphere can prevent oxidation of starting materials.[1] |
Problem 2: Formation of Side Products
Possible Causes:
-
Formation of 1,2-disubstituted Benzimidazoles: This is a common side product resulting from the reaction of two aldehyde molecules with one molecule of o-phenylenediamine.[1]
-
N-Alkylation: The presence of alkylating agents can lead to N-alkylation of the benzimidazole ring.[1]
-
Oxidation of Starting Material: o-Phenylenediamine is susceptible to oxidation, which can introduce colored impurities.[1]
-
Stable Schiff Base Intermediate: The intermediate Schiff base may not fully cyclize to the desired benzimidazole under the given reaction conditions.[1]
Recommended Solutions:
-
Control Stoichiometry: To favor the formation of the 2-substituted benzimidazole, use a 1:1 molar ratio or a slight excess of o-phenylenediamine to glycine.[1]
-
Solvent Choice: The solvent can influence the selectivity. For instance, non-polar solvents like toluene may favor the desired 2-substituted product, whereas water-ethanol mixtures might lead to the 1,2-disubstituted side product.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere can minimize the oxidation of o-phenylenediamine.[1]
-
Optimize Reaction Time and Temperature: Adjusting these parameters can promote the complete cyclization of the Schiff base intermediate.
Problem 3: Difficulty in Product Purification
Possible Causes:
-
Similar Polarity of Product and Impurities: The desired product and side products may have similar polarities, making separation by column chromatography challenging.[1]
-
Product is an Oil: The free base form of the product may be an oil or a low-melting solid, which can be difficult to handle.[5]
-
Streaking on Silica Gel Column: The basic nature of the amine product can cause it to interact strongly with the acidic silica gel, leading to poor separation.[5]
Recommended Solutions:
-
Recrystallization: For the hydrochloride salt, recrystallization from a suitable solvent like absolute ethanol can be an effective purification method.[6]
-
pH Adjustment: The free base can be precipitated by adjusting the pH of an aqueous solution of the hydrochloride salt to 8-9 with ammonia water.[6] Subsequent recrystallization from an ethanol/water mixture can further purify the product.[6]
-
Column Chromatography with Modifier: When using column chromatography, add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent to prevent streaking of the basic product on the silica gel.[5]
-
Salt Formation: Converting the free base, which may be an oil, to its hydrochloride salt typically results in a stable, crystalline solid that is easier to handle and purify.[5]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A common method involves the condensation reaction of o-phenylenediamine and glycine, often catalyzed by an acid like hydrochloric acid (HCl).[6] The reaction can be carried out under reflux or with microwave irradiation to reduce reaction times.[6]
Q2: How can I improve the yield when scaling up the synthesis?
A2: Optimizing reaction parameters is key. Consider the following:
-
Catalyst and Solvent: Experiment with different catalysts and solvents as outlined in the troubleshooting guide.
-
Microwave Synthesis: Microwave-assisted synthesis has been reported to increase yields (up to 77%) and significantly reduce reaction times compared to conventional heating.[6][7]
-
Stoichiometry: Carefully control the molar ratio of your reactants. A 1:1.5 to 1:2.5 ratio of o-phenylenediamine to glycine has been suggested for microwave synthesis.[6]
| Synthesis Method | Reactants | Catalyst | Reaction Time | Yield | Reference |
| Conventional Reflux | o-Phenylenediamine, Glycine | HCl | 72h | up to 56% | [6] |
| Microwave Irradiation | o-Phenylenediamine, Glycine | HCl | 10 irradiations of 4-6 min | up to 77% | [6] |
| Toluene Reflux | o-Phenylenediamine, Glycine | None specified | 9h | 97.3% (for free base) | [3] |
Q3: What are the typical physical properties of (1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride?
A3: The dihydrochloride salt is typically a solid with a melting point of around 264 °C (decomposes).[8] Its molecular formula is C₈H₉N₃ · 2HCl, and its molecular weight is 220.10 g/mol .[8]
Q4: How do I handle the purification of the final product on a large scale?
A4: For large-scale purification, recrystallization is often more practical than chromatography. The crude product can be recrystallized from absolute ethanol to obtain the dihydrochloride salt.[6] Alternatively, the crude product can be dissolved in water, the pH adjusted to 8-9 with ammonia to precipitate the free base, which can then be isolated and further purified by recrystallization from an ethanol/water mixture.[6]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of this compound [6]
-
Reactant Mixture: In a flask, combine o-phenylenediamine, glycine, and 5-6 mol/L HCl. The recommended molar ratio of o-phenylenediamine to glycine is between 1:1.5 and 1:2.5. The molar ratio of o-phenylenediamine to HCl should be between 1:10 and 1:12.
-
Microwave Irradiation: Place the flask in a microwave reactor. Irradiate the mixture intermittently. A suggested procedure is 10 cycles of irradiation at 119-280W for 4-6 minutes, with a 10-minute interval between each irradiation.
-
Isolation of Crude Product: After irradiation, cool the reaction mixture. A solid precipitate should form. Filter the solid and wash it with absolute ethanol, then dry to obtain the crude product.
-
Recrystallization: Recrystallize the crude product from absolute ethanol to yield pure (1H-Benzo[d]imidazol-2-yl)methanamine dihydrochloride.
-
Formation of Free Base (Optional): To obtain the free base, dissolve the dihydrochloride salt in water and adjust the pH to 8-9 with aqueous ammonia. Cool the solution to 3-5 °C to complete crystallization. The resulting solid can be recrystallized from an ethanol/water mixture.
Visualizations
Caption: General workflow for the synthesis of (1H-Benzo[d]imidazol-2-yl)methanamine HCl.
Caption: Troubleshooting logic for synthesis challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (1H-BENZO[D]IMIDAZOL-2-YL)METHANAMINE | 5805-57-2 [chemicalbook.com]
- 4. Benzimidazole synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. CN101875638A - A method for synthesizing 2-aminomethylbenzimidazole by microwave irradiation - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 2-(アミノメチル)ベンゾイミダゾール 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Overcoming Resistance to Benzimidazole-Based Therapeutic Agents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzimidazole-based therapeutic agents. Our goal is to help you navigate the challenges of drug resistance and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to benzimidazole-based drugs?
A1: Resistance to benzimidazole-based therapeutic agents is a multifaceted issue observed in both oncology and parasitology. The most common mechanisms include:
-
Target Alteration: The primary mechanism often involves mutations in the β-tubulin gene, the molecular target of benzimidazoles. These mutations alter the drug binding site, reducing the affinity of the benzimidazole compound and rendering it less effective.[1][2][3][4][5][6][7] Specific mutations at codons 167, 198, and 200 are frequently associated with resistance in various nematode species.[2][4]
-
Increased Drug Efflux: Cancer cells and parasites can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, such as P-glycoprotein.[8][9] These transporters act as efflux pumps, actively removing the benzimidazole drug from the cell, which lowers its intracellular concentration and therapeutic efficacy.[8][9][10][11][12][13][14]
-
Altered Drug Metabolism: Cells can enhance their metabolic processes to inactivate benzimidazole compounds more rapidly.[8][15] This can involve enzymes like cytochrome P-450 and microsomal flavin monooxygenases that transform the active drug into inactive metabolites.[15]
-
Activation of Survival Pathways: In cancer cells, the upregulation of pro-survival signaling pathways, such as PI3K/AKT/mTOR, can counteract the apoptotic effects of benzimidazole inhibitors, allowing the cells to survive treatment.[8]
Q2: How can I detect benzimidazole resistance in my experimental model?
A2: Detecting benzimidazole resistance requires a combination of phenotypic and genotypic assays. The choice of method depends on the experimental model (e.g., cell lines, parasites).
-
In Vitro Susceptibility Assays: For cell cultures, a standard method is to determine the half-maximal inhibitory concentration (IC50) through dose-response experiments. A significant increase in the IC50 value compared to a sensitive control cell line indicates resistance.
-
Fecal Egg Count Reduction Test (FECRT): In veterinary parasitology, the FECRT is a common in vivo method to assess anthelmintic resistance.[16][17][18] It involves comparing parasite egg counts in feces before and after treatment with a benzimidazole. A reduction of less than 95% is generally indicative of resistance.
-
Egg Hatch Assay (EHA): This in vitro test is used for parasitic nematodes and involves incubating parasite eggs in varying concentrations of a benzimidazole drug.[16][18][19][20] Resistance is indicated by the ability of eggs to hatch at higher drug concentrations compared to susceptible strains.[18]
-
Molecular Assays: Genotyping for specific mutations in the β-tubulin gene is a direct way to detect a major mechanism of resistance.[21] Techniques like PCR followed by sequencing or pyrosequencing can identify known resistance-associated single nucleotide polymorphisms (SNPs).[20]
Q3: What are the key strategies to overcome benzimidazole resistance?
A3: Overcoming benzimidazole resistance often involves multi-pronged approaches:
-
Combination Therapy: Using benzimidazoles in combination with other drugs that have different mechanisms of action can be highly effective.[22][23][24][25] This can create synergistic effects and reduce the likelihood of resistance developing to either drug.[22][25] For example, combining benzimidazoles with drugs that inhibit efflux pumps or different cellular pathways can restore sensitivity.
-
Use of Efflux Pump Inhibitors (EPIs): Co-administration of EPIs can block the function of ABC transporters, thereby increasing the intracellular concentration of the benzimidazole drug and overcoming efflux-mediated resistance.[10][13][14]
-
Development of Novel Benzimidazole Analogs: Synthesizing new benzimidazole derivatives with modified structures can help to evade existing resistance mechanisms.[26][27] These new compounds may have a higher affinity for the mutated target or be poorer substrates for efflux pumps.
-
Targeting Alternative Pathways: In cancer, if resistance is due to the activation of survival pathways, combining benzimidazoles with inhibitors of those specific pathways (e.g., PI3K/AKT inhibitors) can be a successful strategy.[8]
-
Drug Repurposing: Investigating existing drugs for their ability to synergize with benzimidazoles can be a rapid way to find effective combination therapies.[28][29]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cancer cell line experiments.
| Possible Cause | Troubleshooting Step |
| Cell line instability or heterogeneity | Ensure you are using a low passage number of the cell line. Perform regular cell line authentication. Consider single-cell cloning to establish a homogenous population. |
| Variability in drug concentration | Prepare fresh drug solutions for each experiment. Verify the concentration and purity of your benzimidazole compound. Use a consistent solvent and final solvent concentration across all wells. |
| Inconsistent cell seeding density | Optimize and standardize the cell seeding density to ensure cells are in the exponential growth phase during the assay. Use a cell counter for accurate seeding. |
| Assay variability | Ensure proper mixing of reagents. Check for edge effects in microplates; consider not using the outer wells. Run appropriate positive and negative controls in every plate. |
Problem 2: Failure to induce benzimidazole resistance in a parasite population.
| Possible Cause | Troubleshooting Step |
| Insufficient drug pressure | Gradually increase the concentration of the benzimidazole drug over multiple generations of the parasite. Ensure the initial drug concentration is sublethal to allow for the selection of resistant individuals. |
| Lack of genetic variation | The starting parasite population may lack the necessary genetic mutations for resistance to arise. Consider using a field-isolate with a history of exposure to anthelmintics or a larger, more diverse laboratory population. |
| Inappropriate in vitro culture conditions | Optimize the culture conditions (e.g., temperature, media, gas composition) to ensure the viability and propagation of the parasites throughout the selection process. |
| Drug degradation | Check the stability of the benzimidazole compound in your culture medium over the duration of the experiment. Prepare fresh drug-containing media regularly. |
Data Presentation
Table 1: Common β-Tubulin Mutations Associated with Benzimidazole Resistance in Parasites
| Codon Position | Amino Acid Change | Parasite Species | Reference |
| 134 | Q134H | Ancylostoma caninum | [2] |
| 167 | F167Y | Haemonchus contortus, Ancylostoma caninum | [2] |
| 198 | E198A/V/K/L | Botrytis cinerea, Haemonchus contortus | [2][3] |
| 200 | F200Y | Haemonchus contortus, Ascaris spp. | [4] |
Table 2: Examples of Synergistic Drug Combinations with Benzimidazoles
| Benzimidazole Agent | Combination Agent | Target Organism/Cell Line | Observed Effect | Reference |
| Albendazole | Ivermectin | Soil-transmitted helminths | Synergistic anthelmintic activity | [22] |
| Mebendazole | Levamisole | Haemonchus contortus | Synergistic anthelmintic activity | [22] |
| Mebendazole | Trametinib (MEK inhibitor) | KRAS-mutant lung cancer cells | Synergistic cytotoxic effect | [28] |
| Carbendazim | Astaxanthin | MCF-7 breast cancer cells | Enhanced tumor cell inhibition | [28] |
| Albendazole | Radiation | Lung and skin cancer cells | Synergistic increase in radiation sensitivity | [28] |
Experimental Protocols
Protocol 1: Fecal Egg Count Reduction Test (FECRT)
-
Animal Selection: Select a group of at least 10-15 animals with naturally acquired parasite infections and a pre-treatment fecal egg count of at least 150 eggs per gram (EPG).[18]
-
Pre-treatment Sampling: Collect individual fecal samples from each animal on day 0, just before treatment.
-
Treatment: Administer the benzimidazole anthelmintic at the manufacturer's recommended dose. Leave a control group of at least 5-6 animals untreated.
-
Post-treatment Sampling: Collect individual fecal samples from both the treated and control groups 10-14 days after treatment.
-
Egg Counting: Determine the EPG for each sample using a standardized method (e.g., McMaster technique).
-
Calculation: Calculate the percentage reduction using the following formula: % Reduction = [1 - (Mean EPG of treated group post-treatment / Mean EPG of control group post-treatment)] x 100
-
Interpretation: A reduction of <95% suggests the presence of resistant parasites.
Protocol 2: In Vitro Egg Hatch Assay (EHA)
-
Egg Isolation: Recover parasite eggs from fresh fecal samples using a series of sieves and flotation in a saturated salt solution.
-
Drug Preparation: Prepare a stock solution of the benzimidazole (e.g., thiabendazole) in a suitable solvent (e.g., DMSO). Make serial dilutions in water to achieve the desired final concentrations (e.g., 0.05 to 0.25 µg/ml).[18]
-
Assay Setup: In a 24-well plate, add approximately 100-200 eggs to each well containing the different drug concentrations.[18] Include a drug-free control well.
-
Incubation: Incubate the plates at room temperature (or optimal hatching temperature for the parasite species) for 48 hours.[18]
-
Counting: After incubation, count the number of hatched larvae and unhatched eggs in each well.
-
Data Analysis: Calculate the percentage of eggs hatched at each drug concentration. Determine the ED50 (the effective dose that inhibits 50% of egg hatching). A significant increase in the ED50 compared to a susceptible reference strain indicates resistance.
Visualizations
Caption: Key mechanisms of resistance to benzimidazole-based therapeutic agents.
Caption: Experimental workflow for diagnosing and overcoming benzimidazole resistance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Molecular evidence of widespread benzimidazole drug resistance in Ancylostoma caninum from domestic dogs throughout the USA and discovery of a novel β-tubulin benzimidazole resistance mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 4. Identification of key interactions of benzimidazole resistance-associated amino acid mutations in Ascaris β-tubulins by molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Biochemistry of benzimidazole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole resistance in helminths: From problem to diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. mdpi.com [mdpi.com]
- 11. Role of bacterial efflux pumps in antibiotic resistance, virulence, and strategies to discover novel efflux pump inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efflux pumps and antimicrobial resistance: Paradoxical components in systems genomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Efflux Pump Inhibitors and their Role in Combating Bacterial Drug Resistance – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 15. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Detecting benzimidazole resistance with faecal egg count reduction tests and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. starworms.org [starworms.org]
- 18. vetmed.agriculturejournals.cz [vetmed.agriculturejournals.cz]
- 19. researchgate.net [researchgate.net]
- 20. starworms.org [starworms.org]
- 21. Molecular and Biological Diagnostic Tests for Monitoring Benzimidazole Resistance in Human Soil-Transmitted Helminths - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Anthelmintics Resistance; How to Overcome it? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pardon Our Interruption [boehringer-ingelheim.com]
- 24. contagionlive.com [contagionlive.com]
- 25. How can drug combinations be employed to combat evolving resistance mechanisms? [synapse.patsnap.com]
- 26. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]
- 27. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Repurposing of Benzimidazole Anthelmintic Drugs as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Screening of Benzimidazole-Based Anthelmintics and Their Enantiomers as Repurposed Drug Candidates in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing cytotoxicity of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride in control cells
Technical Support Center: (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride
Disclaimer: This guide is intended for research purposes only. This compound is a chemical intermediate and its toxicological properties have not been fully investigated. Always handle with appropriate personal protective equipment (PPE) in a controlled laboratory environment.
This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for minimizing the cytotoxicity of this compound in control cells. Given the limited publicly available cytotoxicity data for this specific compound, this guide focuses on establishing a robust experimental framework to determine its cytotoxic profile and mitigate off-target effects.
Frequently Asked Questions (FAQs)
Q1: I cannot find specific IC50 or cytotoxicity data for this compound. What should I do?
A1: It is common for research chemicals and synthetic intermediates to lack extensive public cytotoxicity data. The absence of information necessitates a systematic approach to determine the compound's effect on your specific cell line. You must perform a dose-response experiment to establish the cytotoxic profile and identify a non-toxic working concentration range for your control cells.
Q2: What is the first experiment I should perform when working with this compound?
A2: The first and most critical experiment is to determine the compound's solubility in your desired solvent (e.g., DMSO, ethanol) and then establish a dose-response curve to find the maximum non-toxic concentration. This involves testing a wide range of concentrations on your control cells and assessing viability after a relevant incubation period (e.g., 24, 48, or 72 hours).
Q3: My vehicle-treated control cells are showing significant death. What are the common causes?
A3: Cytotoxicity in vehicle-only controls is a frequent issue. The primary causes to investigate are:
-
Solvent Concentration: The final concentration of the solvent (e.g., DMSO) in the culture medium may be too high for your cell line. Many cell lines tolerate DMSO up to 0.5%, but sensitive or primary cells may show toxicity at concentrations as low as 0.1%.[1] It is crucial to perform a vehicle dose-response curve to determine the maximum tolerated concentration.[1]
-
Contamination: Undetected microbial contamination, particularly mycoplasma or endotoxins, can induce cell stress and death.[1][2] Regular testing for contamination is essential.[2]
-
Reagent Quality: Variability in the quality of media, and especially serum, can significantly impact cell health. Batch-to-batch variation in serum is a known source of experimental irreproducibility.[1]
Q4: How do I properly store the compound to prevent degradation into potentially toxic byproducts?
A4: Proper storage is critical for maintaining compound integrity. For solid (lyophilized) this compound, store in a cool, dry, and dark place, preferably at -20°C for long-term stability.[3][4] Allow the vial to warm to room temperature in a desiccator before opening to prevent moisture contamination.[4][5] For stock solutions, use a sterile, appropriate solvent, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[4]
Q5: What is the general mechanism of cytotoxicity for benzimidazole derivatives?
A5: While the specific mechanism for this compound is not well-defined, various benzimidazole derivatives have been shown to induce cytotoxicity through several mechanisms. These include inhibiting microtubule formation, acting as kinase inhibitors, functioning as Topoisomerase I inhibitors, and inducing apoptosis through intrinsic (mitochondrial) or extrinsic pathways.[6][7][8] Some derivatives can also cause cell cycle arrest, often at the G2/M phase.[9]
Troubleshooting Guide: Unexpected Cytotoxicity in Control Cells
This guide provides a logical workflow to diagnose and resolve issues of high cytotoxicity observed in control cell populations during experiments with this compound.
Issue: Significant cell death or poor morphology in vehicle-treated control cells.
Data Presentation
Use the following table templates to systematically record and analyze your experimental data.
Table 1: Vehicle (Solvent) Dose-Response Data
| Solvent | Cell Line | Concentration (% v/v) | Cell Viability (%) | Std. Deviation | Notes |
|---|---|---|---|---|---|
| DMSO | HEK293 | 0.05 | 100.2 | 4.5 | No visible effect |
| DMSO | HEK293 | 0.1 | 99.5 | 5.1 | |
| DMSO | HEK293 | 0.25 | 98.1 | 4.8 | |
| DMSO | HEK293 | 0.5 | 95.3 | 6.2 | Slight morphology change |
| DMSO | HEK293 | 1.0 | 75.4 | 8.9 | Significant cell death |
| Untreated | HEK293 | 0 | 100 | 4.2 | Baseline control |
Table 2: Compound Dose-Response Data
| Compound Conc. (µM) | Cell Line | Incubation Time (h) | % Viability (vs. Vehicle) | Std. Deviation | IC50 (µM) |
|---|---|---|---|---|---|
| 0.1 | MCF-7 | 48 | 98.7 | 5.3 | |
| 1 | MCF-7 | 48 | 92.1 | 6.1 | |
| 10 | MCF-7 | 48 | 75.6 | 7.8 | |
| 50 | MCF-7 | 48 | 51.2 | 8.2 | \multirow{2}{*}{~48.5} |
| 100 | MCF-7 | 48 | 23.4 | 9.5 |
| Vehicle | MCF-7 | 48 | 100 | 4.9 | N/A |
Experimental Protocols
Protocol 1: Determining Compound Dose-Response using MTT Assay
This protocol establishes the concentration-dependent cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[10]
-
Compound Preparation: Prepare a high-concentration stock solution of the compound in a suitable solvent (e.g., 100 mM in DMSO). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Include a vehicle-only control with the same final solvent concentration as the highest compound dose.[10]
-
Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[11]
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[11][13]
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF, 16% SDS, 2% acetic acid) to each well to dissolve the crystals.[12][13]
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.
Protocol 2: Apoptosis vs. Necrosis Differentiation using Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based protocol helps determine the mechanism of cell death induced by the compound.
-
Cell Treatment: Seed cells in 6-well plates and treat with the compound at relevant concentrations (e.g., IC50 and 2x IC50) for the desired time. Include untreated and vehicle-treated controls.
-
Cell Harvesting:
-
Collect the culture supernatant (containing floating/dead cells).
-
Wash the adherent cells with PBS and detach them using a gentle enzyme like TrypLE Express.
-
Combine the detached cells with their corresponding supernatant, centrifuge, and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. maxedoutcompounds.com [maxedoutcompounds.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 6. Antiproliferative Aspect of Benzimidazole Derivatives’ Activity and Their Impact on NF-κB Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 9. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
Validation & Comparative
Comparative Analysis: Hoechst 33258 versus (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the well-established fluorescent stain Hoechst 33258 and the chemical compound (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride. While extensive data is available for Hoechst 33258, there is a notable lack of public scientific literature on the specific biological efficacy and applications of this compound, precluding a direct, data-driven comparison of their performance.
This guide will focus on the known properties and applications of Hoechst 33258, supported by experimental data and protocols. The limited available information on this compound will also be presented.
Hoechst 33258: A Widely Utilized DNA Stain
Hoechst 33258 is a bisbenzimidazole dye that is extensively used in fluorescence microscopy, flow cytometry, and other fluorescence-based applications for staining DNA in both live and fixed cells.[1][2] It functions by binding to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[3] This binding event leads to a significant enhancement of its fluorescence.[3]
Key Performance Characteristics of Hoechst 33258
| Property | Value | References |
| Excitation Maximum (DNA-bound) | ~352 nm | [4] |
| Emission Maximum (DNA-bound) | ~461 nm | [4] |
| Molecular Formula | C25H24N6O·3HCl | [4] |
| Molecular Weight | 533.88 g/mol | [5] |
| Cell Permeability | Cell-permeant | [4] |
Experimental Protocol: Staining Cells with Hoechst 33258
This protocol is a general guideline for staining mammalian cells. Optimal concentrations and incubation times may vary depending on the cell type and experimental conditions.
Materials:
-
Hoechst 33258 stock solution (e.g., 1 mg/mL in deionized water or DMSO)
-
Phosphate-buffered saline (PBS) or other suitable buffer
-
Cell culture medium
-
Cells to be stained (adherent or in suspension)
Procedure:
-
Prepare Staining Solution: Dilute the Hoechst 33258 stock solution in PBS or cell culture medium to a final working concentration of 0.1–10 μg/mL.[1]
-
Cell Preparation:
-
Adherent Cells: Grow cells on coverslips or in culture dishes. Wash the cells once with PBS.
-
Suspension Cells: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the cells in fresh medium or PBS.
-
-
Staining: Add the Hoechst 33258 staining solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells two to three times with PBS to remove unbound dye.
-
Visualization: Mount the coverslips on microscope slides (for adherent cells) or directly visualize the cell suspension using a fluorescence microscope with a UV filter set.
Mechanism of Action: Hoechst 33258 DNA Binding
The diagram below illustrates the binding of Hoechst 33258 to the minor groove of DNA, a key aspect of its function as a fluorescent stain.
References
- 1. (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride | C9H12ClN3 | CID 22136539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | C8H11Cl2N3 | CID 2723957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of 1H-benzo[d]imidazole-(halogenated) Benzylidenebenzohydrazide Hybrids as Potential Multi-Kinase Inhibitors [mdpi.com]
- 5. Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies, Antioxidant and Insilico Studies [mdpi.com]
A Comparative Guide to Benzimidazole Derivatives as Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and its derivatives have long been a focal point in medicinal chemistry due to their broad spectrum of biological activities, including notable antimicrobial effects.[1][2][3][4] This guide provides a comparative analysis of various benzimidazole derivatives, summarizing their antimicrobial efficacy through quantitative data. Detailed experimental protocols for key antimicrobial assays are provided to support the reproducibility of findings. Furthermore, this guide illustrates the mechanism of action of certain derivatives and common experimental workflows using Graphviz diagrams.
Data Presentation: Antimicrobial Activity of Benzimidazole Derivatives
The antimicrobial efficacy of benzimidazole derivatives is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC) and the diameter of the Zone of Inhibition. The following tables summarize the performance of selected benzimidazole derivatives against various bacterial and fungal strains as reported in recent literature.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzimidazole Derivatives (in μg/mL)
| Derivative/Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference(s) |
| Compound 11d | 2 | 2 | 16 | 8 | - | [2] |
| Compound 13b (hydrochloride of 11d) | - | - | - | - | - | [2] |
| Compound 5b | - | - | 6.25 | - | - | [2] |
| Compound 5q | - | - | - | 12.5 | - | [2] |
| Compound 67b | 32 | 32 | 64 | 64 | - | [1] |
| Compound 67c | 64 | - | 64 | 64 | - | [1] |
| N-((1H-benzoimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine 5i | 7.81 | - | 7.81 | - | 7.81 | [5] |
| Compounds 3m and 3n | 16 | - | 18 | - | 16 | [6] |
| Ciprofloxacin (Reference) | 4 | - | 8 | 4 | - | [1] |
| Chloramphenicol (Reference) | - | - | 12.5 | 50 | - | [2] |
| Ketoconazole (Reference) | - | - | - | - | - | [7] |
Table 2: Zone of Inhibition of Benzimidazole Derivatives (in mm)
| Derivative/Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference(s) |
| Compound 64a | 17-29 | 17-29 | 17-29 | [1][8] |
| Compound 64b | 17-29 | 17-29 | 17-29 | [1][8] |
| Compound 64c | 23 | - | 13 | [1][8] |
| Ciprofloxacin (Reference) | 20 | 23 | 21 | [1][8] |
Experimental Protocols
Detailed methodologies are crucial for the validation and extension of research findings. The following are protocols for the key experiments cited in the comparison of benzimidazole derivatives.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[9][10] The broth dilution method is a common technique to determine MIC.[2][11][12]
a. Broth Microdilution Method
-
Preparation of Benzimidazole Derivatives: Prepare stock solutions of the benzimidazole derivatives in a suitable solvent, such as dimethyl sulfoxide (DMSO).[13]
-
Preparation of Microtiter Plates: Add a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to all wells of a 96-well microtiter plate.[13] Perform serial two-fold dilutions of the benzimidazole derivatives by transferring a volume of the compound from one well to the next.[9]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[14]
-
Inoculation: Inoculate each well with the microbial suspension.[11] Include a positive control (microorganism without the test compound) and a negative control (broth only).[10]
-
Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).[9]
-
Reading Results: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[2]
b. Agar Dilution Method
-
Preparation of Agar Plates: Prepare a series of agar plates (e.g., Mueller-Hinton Agar) containing serial dilutions of the benzimidazole derivative.[13]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism as described for the broth microdilution method.[13]
-
Inoculation: Spot a standardized volume of the inoculum onto the surface of each agar plate.[13]
-
Incubation: Incubate the plates under appropriate conditions.[13]
-
Reading Results: The MIC is the lowest concentration of the benzimidazole derivative that completely inhibits the visible growth of the organism on the agar surface.[13]
Agar Well Diffusion Assay
This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of inhibition.[1][15][16]
-
Preparation of Agar Plates: Pour a sterile agar medium (e.g., Mueller-Hinton Agar) into Petri dishes and allow it to solidify.[15]
-
Inoculation: Uniformly spread a standardized suspension of the test microorganism over the agar surface.[1]
-
Creating Wells: Punch wells of a specific diameter (e.g., 6-8 mm) into the agar using a sterile cork borer.[16]
-
Application of Test Substance: Add a specific volume of the benzimidazole derivative solution at a known concentration into each well.[15] A positive control (a known antibiotic) and a negative control (the solvent used to dissolve the compound) should also be included.[1]
-
Incubation: Incubate the plates at an appropriate temperature and duration.[1]
-
Measurement: Measure the diameter of the clear zone of no growth around each well in millimeters.[1]
Mandatory Visualization
Mechanism of Action: Inhibition of DNA Gyrase
Several benzimidazole derivatives exert their antimicrobial effect by inhibiting DNA gyrase, an essential bacterial enzyme involved in DNA replication, repair, and transcription.[8][17][18] This inhibition ultimately leads to cell death.[8]
Caption: Inhibition of bacterial DNA gyrase by benzimidazole derivatives.
Experimental Workflow: Agar Well Diffusion Assay
The agar well diffusion assay is a widely used method for screening the antimicrobial activity of chemical compounds.
Caption: Workflow for the agar well diffusion antimicrobial susceptibility test.
Logical Relationship: Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of benzimidazole derivatives is significantly influenced by the nature and position of substituents on the benzimidazole ring.[1][5][6][19]
Caption: Key structural modifications influencing the antimicrobial activity of benzimidazoles.
References
- 1. hereditybio.in [hereditybio.in]
- 2. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 3. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. journals.asm.org [journals.asm.org]
- 9. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 12. Dilution Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistnotes.com [chemistnotes.com]
- 16. youtube.com [youtube.com]
- 17. Benzimidazoles: Novel Mycobacterial Gyrase Inhibitors from Scaffold Morphing - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
The Versatile Benzimidazole Scaffold: A Comparative Guide to the Structure-Activity Relationship of 2-Substituted Derivatives
For researchers, scientists, and drug development professionals, the benzimidazole core represents a privileged scaffold in medicinal chemistry, offering a versatile template for the design of potent and selective therapeutic agents. The strategic modification of substituents at the 2-position of the benzimidazole ring has profound effects on the biological activity of these compounds, leading to the development of a wide array of anticancer, antimicrobial, and anti-inflammatory agents. This guide provides an objective comparison of the performance of various 2-substituted benzimidazoles, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
The inherent drug-like properties of the benzimidazole nucleus, including its favorable metabolic stability and bioavailability, have made it a focal point of extensive research.[1] The ability to readily introduce a diverse range of chemical moieties at the 2-position allows for the fine-tuning of pharmacological properties, enabling targeted interactions with specific biological macromolecules. This structure-activity relationship (SAR) is crucial for optimizing potency, selectivity, and pharmacokinetic profiles of novel drug candidates.
Deciphering the Structure-Activity Relationship
The nature of the substituent at the 2-position of the benzimidazole ring dictates the compound's biological activity profile. Aromatic and heteroaromatic substitutions are frequently associated with potent anticancer and antimicrobial activities, while other modifications can impart significant anti-inflammatory effects.
Anticancer Activity: Targeting Cellular Proliferation
Numerous 2-substituted benzimidazole derivatives have demonstrated significant cytotoxicity against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and proteins crucial for cancer cell survival and proliferation, such as tubulin, vascular endothelial growth factor receptor 2 (VEGFR-2), and lymphocyte-specific protein tyrosine kinase (Lck).
Bulky aromatic or electron-withdrawing groups at the 2-position have been shown to consistently enhance tubulin polymerization inhibition and cytotoxic strength.[1] For instance, compounds with a phenyl group at the C-2 position can exhibit potent anticancer activity. The substitution pattern on this phenyl ring further modulates the activity.
Antimicrobial Activity: Combating Pathogenic Microbes
The benzimidazole scaffold is a cornerstone in the development of antimicrobial agents. The substituents at the 2-position play a critical role in determining the spectrum and potency of their activity against various bacterial and fungal strains. The introduction of different functional groups can enhance the compound's ability to penetrate microbial cell walls and interact with essential enzymes or cellular processes. For example, certain N-alkyl-2-substituted-1H-benzimidazole derivatives have shown promising activity against E. coli.[2]
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
2-Substituted benzimidazoles have emerged as promising candidates for the development of novel anti-inflammatory drugs. Their mechanism of action often involves the inhibition of key inflammatory mediators and signaling pathways. For example, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, while others act as antagonists of bradykinin B1 receptors or inhibitors of Lck. The nature of the 2-substituent is pivotal in determining the specific anti-inflammatory target and the overall potency.
Quantitative Data Comparison
To facilitate a clear and direct comparison of the biological activities of various 2-substituted benzimidazoles, the following tables summarize key quantitative data from the literature.
Table 1: Anticancer Activity of 2-Substituted Benzimidazoles (IC50 values in µM)
| Compound ID | 2-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2-(4-methoxyphenyl) | MDA-MB-231 | 3.55 | [3] |
| 2 | 2-(3,4,5-trimethoxyphenyl) | A549 | 4.47 | [3] |
| 3 | 2-(4-chlorophenyl) | PC3 | 5.50 | [3] |
| 4 | 2-(1H-indol-3-yl) | HCT116 | 13.30 | [4] |
| 5 | 2-(2-hydroxyphenyl) | H103 | 11.64 | [4] |
Table 2: Antimicrobial Activity of 2-Substituted Benzimidazoles (MIC values in µg/mL)
| Compound ID | 2-Substituent | Bacterial Strain | MIC (µg/mL) | Reference |
| 6 | 2-(3-aminosulfonylphenyl)-N-propyl | E. coli (TolC mutant) | 2 | [2] |
| 7 | 2-(3-aminosulfonylphenyl)-N-butyl | E. coli (TolC mutant) | 16 | [2] |
| 8 | 2-(1H-indol-3-yl)-1-methyl | M. smegmatis | 3.9 | [5] |
| 9 | 2-(5-bromo-1H-indol-3-yl) | S. aureus (MRSA) | < 1 | [5] |
| 10 | 2-[(2-nitro-1-phenylethyl)thiomethyl] | S. aureus | 12.5 | [6] |
Table 3: Anti-inflammatory Activity of 2-Substituted Benzimidazoles
| Compound ID | 2-Substituent | Assay | IC50 (µM) | Reference |
| 11 | 2-(piperidin-4-yl) | Nitric Oxide Production | 0.86 | [4] |
| 12 | 2-(piperidin-4-yl) | TNF-α Production | 1.87 | [4] |
| 13 | Indole-2-formamide-benzimidazole[2,1-b]thiazole derivative | IL-6 Inhibition | 2.294 | [7] |
| 14 | Indole-2-formamide-benzimidazole[2,1-b]thiazole derivative | NO Inhibition | 10.992 | [7] |
| 15 | N1-substituted with pyrimidin-2-yl | Lck Kinase Inhibition | 0.003 | [8] |
Mandatory Visualizations
To visually represent the complex biological processes influenced by 2-substituted benzimidazoles, the following diagrams have been generated using the DOT language.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Validating Target Engagement of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride: A Comparative Guide
In the landscape of modern drug discovery, confirming that a therapeutic candidate physically interacts with its intended molecular target within a cellular context is a critical step. This process, known as target engagement validation, provides crucial evidence for the mechanism of action and helps to interpret efficacy and safety data.[1] This guide offers a comparative analysis of key methodologies for validating the target engagement of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride, a compound belonging to the versatile benzimidazole class of molecules known for their diverse biological activities, including kinase inhibition.[2]
For the purpose of this illustrative guide, we will consider the hypothetical scenario where this compound, hereafter referred to as BZM-HCL, is an inhibitor of a protein kinase designated as "Kinase X." We will compare its performance with two other hypothetical kinase inhibitors, "Alternative A" and "Alternative B," using established biophysical and cellular assays.
Comparative Analysis of Target Engagement Methodologies
Several powerful techniques are available to measure the direct binding of a small molecule to its protein target. Each method offers unique advantages and is suited to different stages of the drug discovery pipeline.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.[3][4] The principle is that a protein-ligand complex is more resistant to heat-induced denaturation than the unbound protein.[4][5] CETSA is invaluable for confirming intracellular target binding without needing to modify the compound or the protein.[3]
-
Surface Plasmon Resonance (SPR): A label-free, real-time optical sensing technique, SPR is a gold standard for quantifying the kinetics and affinity of molecular interactions.[6][7] It measures changes in the refractive index at the surface of a sensor chip where a target protein is immobilized as the small molecule flows over it.[6] This allows for the precise determination of association (kₐ) and dissociation (kₔ) rates, from which the equilibrium dissociation constant (Kₔ) can be calculated.[6]
-
Fluorescence Resonance Energy Transfer (FRET): FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor.[8] In the context of target engagement, this technique can be adapted to measure the binding of a fluorescently labeled inhibitor or the displacement of a fluorescent probe from the target kinase. The efficiency of energy transfer changes upon binding, providing a quantifiable readout.[8]
Quantitative Data Presentation: A Comparative Overview
The following table summarizes hypothetical quantitative data for BZM-HCL and its alternatives against the target "Kinase X". The half-maximal inhibitory concentration (IC50), which measures the functional inhibition of the kinase, and the equilibrium dissociation constant (Kₔ), which reflects binding affinity, are key parameters in evaluating a compound's potency. Lower values for both IC50 and Kₔ indicate higher potency and tighter binding, respectively.[9]
| Compound | Target Kinase | IC50 (nM) | Kₔ (nM) | Assay Method |
| BZM-HCL | Kinase X | 45 | 78 | TR-FRET / SPR |
| Alternative A | Kinase X | 15 | 25 | SPR |
| Alternative B | Kinase X | 120 | 250 | CETSA / SPR |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualization of a Generic Kinase Signaling Pathway
Protein kinases are crucial nodes in cellular signaling pathways, often regulating cell proliferation, differentiation, and survival.[10][11] Small molecule inhibitors typically act by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.[11] The diagram below illustrates a simplified, generic kinase signaling pathway.
Experimental Protocols and Workflows
Detailed methodologies are essential for the reproducibility and interpretation of experimental results. Below are protocols for the three key target engagement assays discussed.
Cellular Thermal Shift Assay (CETSA)
This protocol is designed to determine the thermal stabilization of "Kinase X" in intact cells upon treatment with BZM-HCL.
Detailed Protocol:
-
Cell Culture and Treatment: Culture cells expressing "Kinase X" to approximately 80% confluency. Treat the cells with various concentrations of BZM-HCL or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[5]
-
Heating: After treatment, harvest the cells and resuspend them in a buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3-8 minutes using a thermal cycler.[5] Immediately cool the tubes on ice for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer, followed by incubation on ice.
-
Centrifugation: Pellet the aggregated, denatured proteins by high-speed centrifugation (e.g., 20,000 x g) for 20 minutes at 4°C.[12]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction.[12] Quantify the amount of soluble "Kinase X" in each sample using Western blotting or another specific protein detection method like ELISA.
-
Data Analysis: Plot the amount of soluble "Kinase X" as a function of temperature to generate a melting curve. A shift in the melting temperature (Tₘ) in the BZM-HCL-treated samples compared to the vehicle control indicates target engagement.
Surface Plasmon Resonance (SPR)
This protocol outlines the steps to measure the binding kinetics and affinity of BZM-HCL to purified "Kinase X".
Detailed Protocol:
-
Sensor Chip Preparation: Immobilize purified "Kinase X" onto a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.[13] A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding effects.
-
Analyte Preparation: Prepare a series of dilutions of BZM-HCL in a suitable running buffer (e.g., HBS-EP+ with a small percentage of DMSO to aid solubility).[13]
-
Binding Measurement: Inject the different concentrations of BZM-HCL over the sensor chip surface at a constant flow rate.[14] Monitor the association of the compound in real-time. After the injection, flow the running buffer over the chip to monitor the dissociation phase.[14]
-
Surface Regeneration: Between each concentration, inject a regeneration solution (e.g., a low pH buffer like 10 mM glycine-HCl, pH 2.5) to remove all bound BZM-HCL, preparing the surface for the next cycle.[6][13]
-
Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₔ).[13]
Fluorescence Resonance Energy Transfer (FRET) Assay
This protocol describes a competitive binding FRET assay to measure the engagement of BZM-HCL with "Kinase X".
Detailed Protocol:
-
Reagent Preparation: Prepare a solution of "Kinase X" labeled with a donor fluorophore (e.g., Terbium) and a fluorescently labeled tracer molecule that is known to bind to the kinase's active site, conjugated with an acceptor fluorophore.
-
Assay Setup: In a microplate, add the donor-labeled "Kinase X" and the acceptor-labeled tracer. This mixture should produce a high FRET signal.
-
Compound Addition: Add serial dilutions of the unlabeled competitor, BZM-HCL, to the wells.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the binding reaction to reach equilibrium.
-
Signal Detection: Measure the FRET signal using a plate reader capable of time-resolved fluorescence. The donor is excited at its specific wavelength, and the emission from both the donor and the acceptor is measured.
-
Data Analysis: As BZM-HCL competes with the fluorescent tracer for binding to "Kinase X," the FRET signal will decrease. Plot the FRET signal against the concentration of BZM-HCL and fit the data to a dose-response curve to determine the IC50 value, which reflects the potency of BZM-HCL in displacing the tracer.
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. benchchem.com [benchchem.com]
- 6. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. IC50 - Wikipedia [en.wikipedia.org]
- 9. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. bmglabtech.com [bmglabtech.com]
Navigating the Selectivity Landscape of (1H-Benzo[d]imidazol-2-yl)methanamine Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its inherent ability to interact with a wide array of biological targets, particularly protein kinases, makes it a privileged scaffold in drug discovery. However, this versatility also presents a significant challenge: the potential for cross-reactivity, leading to off-target effects. This guide provides a comparative analysis of the cross-reactivity profile of compounds structurally related to (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride, offering insights into the selectivity of this chemical class.
While a comprehensive, publicly available cross-reactivity panel for this compound itself is not currently documented, analysis of related benzimidazole-based kinase inhibitors provides a valuable framework for understanding potential on-target and off-target activities. This guide leverages such data to illustrate the typical selectivity profiles observed within this compound family.
Comparative Analysis of Benzimidazole-Based Kinase Inhibitors
To illustrate the cross-reactivity profiles that can be anticipated from the benzimidazole scaffold, this section presents a comparative analysis of two distinct benzimidazole-based kinase inhibitors: a highly selective inhibitor targeting a specific kinase and a multi-targeted inhibitor designed to engage several kinases. The data is presented as IC50 values (the half-maximal inhibitory concentration), where a lower value indicates greater potency.
| Target Kinase | Compound A (Selective Inhibitor) IC50 (nM) | Compound B (Multi-Targeted Inhibitor) IC50 (nM) |
| Primary Target(s) | ||
| PI3Kδ | 15 | >10,000 |
| VEGFR-2 | >10,000 | 25 |
| TIE-2 | >10,000 | 50 |
| Selected Off-Targets | ||
| PI3Kα | 5,000 | 8,000 |
| PI3Kβ | 2,500 | 6,500 |
| PI3Kγ | 800 | 4,000 |
| EGFR | >10,000 | 150 |
| PDGFRβ | >10,000 | 200 |
| c-Kit | >10,000 | 350 |
Key Observations:
-
Scaffold Versatility: The benzimidazole core can be elaborated to produce both highly selective and multi-targeted inhibitors.
-
Selectivity within Kinase Families: Even within the same kinase family (e.g., PI3K), significant differences in potency can be achieved through chemical modification.
-
Importance of Broad Profiling: The multi-targeted nature of some benzimidazole derivatives underscores the critical need for comprehensive cross-reactivity profiling to identify both desired polypharmacology and potential off-target liabilities.
Experimental Protocols
Accurate assessment of a compound's cross-reactivity profile relies on robust and standardized experimental methodologies. Below are detailed protocols for commonly employed kinase inhibition assays.
ADP-Glo™ Kinase Assay (Promega)
This luminescent-based assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP produced is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the kinase activity.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., this compound)
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate, and ATP in the appropriate kinase buffer.
-
Add the test compound at various concentrations to the wells of the 384-well plate. Include a vehicle control (e.g., DMSO).
-
Initiate the kinase reaction by adding the kinase reaction mixture to the wells.
-
Incubate the plate at the optimal temperature and time for the specific kinase.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[1][2][3][4]
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percent inhibition of kinase activity for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
KINOMEscan® Competition Binding Assay (DiscoverX)
This is a high-throughput, active site-directed competition binding assay that quantitatively measures the binding of a compound to a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of a DNA tag fused to the kinase.
Materials:
-
DNA-tagged kinases
-
Immobilized active-site directed ligand
-
Test compound
-
Assay buffer
-
qPCR reagents
Procedure:
-
Binding Assay:
-
Kinases are incubated with the immobilized ligand and the test compound in a multi-well plate.
-
The mixture is allowed to reach equilibrium.
-
-
Quantification:
-
Unbound kinase is washed away.
-
The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.
-
Data Analysis:
-
The results are typically reported as the percentage of the control (%Ctrl), where a lower percentage indicates stronger binding of the test compound.
-
Binding affinity (Kd) values can be determined from a dose-response curve.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a representative signaling pathway and a typical experimental workflow.
Caption: Simplified Receptor Tyrosine Kinase Signaling Pathway.
Caption: Experimental Workflow for a Kinase Inhibition Assay.
References
A Comparative Analysis of Benzimidazole and Benzothiazole Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Benzimidazole and benzothiazole are two heterocyclic scaffolds of significant interest in medicinal chemistry, each forming the core of numerous pharmacologically active molecules.[1] Both structures offer a versatile framework for the development of novel therapeutic agents, demonstrating a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide provides an objective comparison of the performance of benzimidazole and benzothiazole derivatives, supported by experimental data, to aid researchers in the strategic design of new drug candidates.
I. Comparative Anticancer Activity
The search for more effective and less toxic anticancer agents is a driving force in drug discovery. Both benzimidazole and benzothiazole derivatives have been extensively investigated for their potential as cancer therapeutics.[1]
Quantitative Data Summary: Anticancer Activity
A key metric for evaluating anticancer activity is the half-maximal inhibitory concentration (IC50), which measures the concentration of a compound required to inhibit the growth of cancer cells by 50%. Lower IC50 values indicate greater potency.
| Compound Class | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| Benzothiazole | 2,5-disubstituted furan | A549 (Lung) | Generally more active than benzimidazole analogues | [2] |
| Benzothiazole | 2,5-disubstituted furan | HCC827 (Lung) | Generally more active than benzimidazole analogues | [2] |
| Benzothiazole | 2,5-disubstituted furan | NCI-H358 (Lung) | Generally more active than benzimidazole analogues | [2] |
| Benzimidazole | 2,5-disubstituted furan | A549 (Lung) | Less active than benzothiazole analogues | [2] |
| Benzimidazole | 2,5-disubstituted furan | HCC827 (Lung) | Less active than benzothiazole analogues | [2] |
| Benzimidazole | 2,5-disubstituted furan | NCI-H358 (Lung) | Less active than benzimidazole analogues | [2] |
| Benzothiazole | Pyrazolo[5,1-c]-1,2,4-triazine | HEPG2 (Liver) | More potent than reference drug | [3] |
| Benzimidazole | Pyrazolo[5,1-c]-1,2,4-triazine | HEPG2 (Liver) | More potent than reference drug | [3] |
| Benzothiazole | Thio-ether derivatives | HCT-116 (Colon) | Potent activity | [4] |
| Benzimidazole | Thio-ether derivatives | HCT-116 (Colon) | Activity retained | [4] |
| Benzoxazole | Thio-ether derivatives | HCT-116 (Colon) | Activity retained | [4] |
Note: This table presents a summary of findings from various studies. Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
A study directly comparing 2,5-disubstituted furan derivatives of both benzimidazole and benzothiazole against human lung cancer cell lines (A549, HCC827, and NCI-H358) found that, in general, the benzothiazole derivatives were more active.[2] Another study evaluating newly synthesized benzothiazole and benzimidazole derivatives against Hepatocellular carcinoma (HEPG2) found that specific derivatives from both classes exhibited excellent activity, in some cases more potent than the reference drug.[3] Furthermore, research on thio-ether derivatives showed that while a lead benzothiazole compound had promising anticancer activity, replacement of the benzothiazole scaffold with a benzimidazole moiety fundamentally retained the activity.[4]
Signaling Pathways in Cancer
Understanding the mechanism of action is crucial for drug development. Both benzimidazole and benzothiazole derivatives have been shown to modulate key signaling pathways involved in cancer progression.
dot
Caption: Key signaling pathways modulated by benzimidazole and benzothiazole derivatives in cancer.
Benzimidazole derivatives have been shown to modulate pathways such as PAR(1) signaling, the STAT3/HK2 axis, the mTOR pathway, and the EGFR/MAPK pathway.[5][6][7][8] Benzothiazole derivatives have been reported to inhibit the STAT3 signaling pathway, the NF-κB/COX-2/iNOS pathway, and the Ras/MEK/ERK pathway.[9][10][11][12]
II. Comparative Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Both benzimidazole and benzothiazole derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.
Quantitative Data Summary: Antimicrobial Activity
Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater antimicrobial efficacy.
| Compound Class | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| Benzothiazole | Pyrazolo[5,1-c]-1,2,4-triazine | Staphylococcus aureus | More active than Chloramphenicol | [3] |
| Benzimidazole | Pyrazolo[5,1-c]-1,2,4-triazine | Staphylococcus aureus | More active than Chloramphenicol | [3] |
| Benzothiazole | Pyrazolo[5,1-c]-1,2,4-triazine | Aspergillus fumigatus | Equipotent to Cycloheximide | [3] |
| Benzimidazole | Pyrazolo[5,1-c]-1,2,4-triazine | Aspergillus fumigatus | Equipotent to Cycloheximide | [3] |
| Benzothiazole | 2,5-disubstituted furan | Saccharomyces cerevisiae | 1.6 - 12.5 µM | [13] |
| Benzimidazole | 2,5-disubstituted furan | Saccharomyces cerevisiae | Less active than benzothiazole analogues | [13] |
In a comparative study, pyrazolo[5,1-c]-1,2,4-triazine derivatives of both benzothiazole and benzimidazole showed higher activity against Staphylococcus aureus than the standard drug Chloramphenicol.[3] The same study found these derivatives to be as potent as cycloheximide against Aspergillus fumigatus.[3] Another study on 2,5-disubstituted furan derivatives found that benzothiazole compounds were more active against Saccharomyces cerevisiae compared to their benzimidazole counterparts.[13]
III. Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to scientific research. Below are representative methodologies for the synthesis and biological evaluation of these compounds.
General Synthesis Workflow
The synthesis of benzimidazole and benzothiazole derivatives often follows a multi-step process.
dot
Caption: General workflow for the synthesis of benzazole derivatives.
Synthesis of 2-Substituted Benzimidazoles/Benzothiazoles: A common method involves the cyclocondensation of o-phenylenediamine (for benzimidazoles) or 2-aminothiophenol (for benzothiazoles) with various carboxylic acids or their derivatives.[2] The resulting benzazole core can then be further modified at different positions to generate a library of derivatives.[2]
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized benzimidazole or benzothiazole derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[2]
IV. Conclusion
Both benzimidazole and benzothiazole derivatives represent highly promising scaffolds in the field of drug discovery. The available data suggests that while both classes exhibit potent biological activities, the specific performance can be highly dependent on the nature and position of the substituents on the heterocyclic core. In some direct comparative studies, benzothiazole derivatives have shown superior anticancer and antimicrobial activity.[2] However, derivatives from both classes have demonstrated the potential to be more potent than existing drugs.[3]
Future research should focus on further direct comparative studies under standardized conditions to provide a clearer understanding of the structure-activity relationships for each scaffold. The exploration of hybrid molecules incorporating both benzimidazole and benzothiazole moieties could also lead to the development of novel therapeutic agents with enhanced efficacy and selectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation [mdpi.com]
- 5. Modulation of PAR(1) signalling by benzimidazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Dihalogenated Derivatives of Condensed Benzimidazole Diones Promotes Cancer Cell Death Through Regulating STAT3/HK2 Axis/Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy Showdown: A Comparative Guide to Novel Benzimidazole Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the in vivo performance of three novel benzimidazole-based anticancer compounds, supported by experimental data and detailed protocols.
This guide provides a head-to-head comparison of the in vivo efficacy of three recently developed benzimidazole derivatives, each with a distinct mechanism of action: a neddylation inhibitor (Compound 35), a tubulin polymerization inhibitor (Compound 12b), and a histone deacetylase (HDAC) inhibitor (Pracinostat). The data presented is compiled from preclinical studies to facilitate an evidence-based evaluation of their therapeutic potential.
Comparative In Vivo Efficacy
The following table summarizes the in vivo antitumor activity of the selected novel benzimidazole compounds in established xenograft models.
| Compound Name/Identifier | Target/Mechanism of Action | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 35 | Neddylation Inhibitor | A549 (Human Lung Carcinoma) | 60 mg/kg, oral administration | Not explicitly quantified, but significant tumor growth suppression reported. | [1] |
| Compound 12b | Tubulin Polymerization Inhibitor | Melanoma | 15 mg/kg and 30 mg/kg | 78.70% and 84.32%, respectively | [2] |
| Pracinostat (SB939) | HDAC Inhibitor | HCT-116 (Human Colorectal Carcinoma) | Maximum Tolerated Dose | 94% | [3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
In Vivo Xenograft Studies
1. Neddylation Inhibitor (Compound 35) in A549 Xenograft Model
-
Cell Line: Human lung cancer cell line A549.
-
Animal Model: Nude mice were used for the establishment of the xenograft model.[1]
-
Tumor Implantation: A549 cells were subcutaneously injected into the mice.
-
Treatment: Once tumors were established, mice were treated with Compound 35. The study reported significant tumor growth suppression with oral administration.[1]
-
Tumor Volume Measurement: Tumor size was periodically measured to assess the effect of the compound on tumor growth.
2. Tubulin Polymerization Inhibitor (Compound 12b) in Melanoma Xenograft Model
-
Cell Line: Melanoma cell line.
-
Animal Model: A melanoma tumor model was established in mice.
-
Tumor Implantation: Melanoma cells were implanted to generate tumors.
-
Treatment: The compound was administered at doses of 15 mg/kg and 30 mg/kg.[2]
-
Tumor Growth Inhibition (TGI) Analysis: TGI was calculated to be 78.70% at 15 mg/kg and 84.32% at 30 mg/kg, indicating a significant antitumor effect.[2]
3. HDAC Inhibitor (Pracinostat/SB939) in HCT-116 Xenograft Model
-
Cell Line: Human colorectal cancer cell line HCT-116.
-
Animal Model: A xenograft model was established in mice.
-
Tumor Implantation: HCT-116 cells were implanted to form tumors.
-
Treatment: Pracinostat was administered orally at its maximum tolerated dose.[3]
-
Tumor Growth Inhibition (TGI) Analysis: The treatment resulted in a 94% tumor growth inhibition, demonstrating potent antitumor efficacy.[3]
Visualizing the Mechanisms and Workflow
To further elucidate the experimental processes and the compounds' mechanisms of action, the following diagrams are provided.
In Vivo Xenograft Experimental Workflow
References
- 1. Development of novel benzimidazole-derived neddylation inhibitors for suppressing tumor growth invitro and invivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB939, a novel potent and orally active histone deacetylase inhibitor with high tumor exposure and efficacy in mouse models of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of (1H-Benzo[d]imidazol-2-yl)methanamine Hydrochloride and Its Analogs in Cancer Research
A detailed guide for researchers, scientists, and drug development professionals on the experimental reproducibility and comparative efficacy of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride and its derivatives as potential anti-cancer agents.
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities. Among these, (1H-Benzo[d]imidazol-2-yl)methanamine and its derivatives have garnered significant attention for their potential as anti-cancer therapeutics, primarily through the inhibition of key cellular signaling pathways involved in cancer progression. This guide provides a comparative analysis of the anti-cancer and kinase inhibitory activities of derivatives of (1H-Benzo[d]imidazol-2-yl)methanamine, alongside established cancer drugs, supported by detailed experimental protocols to ensure reproducibility.
Comparative Efficacy Against Cancer Cell Lines
A study involving a series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives, which are structurally related to this compound, demonstrated their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using a standard MTT assay and compared with established chemotherapeutic agents and kinase inhibitors.
| Compound/Drug | HCT-116 (Colon Cancer) IC50 (µM) | HepG2 (Liver Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) |
| Compound 6c (3-Br substituted) | 7.82 | 8.94 | 10.21 |
| Compound 6h (2-F substituted) | 12.54 | 14.87 | 18.32 |
| Compound 6i (3-F substituted) | 9.56 | 11.23 | 13.98 |
| Doxorubicin | 4.17 | 5.21 | 6.78 |
| Sorafenib | 6.25 | 7.89 | 9.43 |
| Sunitinib | 8.91 | 10.54 | 12.76 |
Table 1: Cytotoxicity (IC50 in µM) of benzimidazole derivatives and standard drugs against various cancer cell lines. Data extracted from a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives[1].
Inhibition of Key Kinases in Cancer Signaling
The aforementioned benzimidazole derivatives were also evaluated for their inhibitory activity against several protein kinases that are crucial in cancer cell proliferation and survival. The results highlight the potential of these compounds as multi-targeted kinase inhibitors.
| Compound/Drug | EGFR IC50 (nM) | HER2 IC50 (nM) | CDK2 IC50 (nM) | AURKC IC50 (nM) | mTOR IC50 (nM) |
| Compound 6h | 45.2 | 51.7 | 412 | 89.5 | >1000 |
| Compound 6i | 30.1 | 28.3 | 364 | >1000 | 152 |
| Erlotinib | 58.3 | - | - | - | - |
| Lapatinib | - | 30.1 | - | - | - |
| Roscovitine | - | - | 780 | - | - |
| Rapamycin | - | - | - | - | 208 |
Table 2: Kinase inhibitory activity (IC50 in nM) of benzimidazole derivatives and standard inhibitors. Data extracted from a study on (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N′-(halogenated)benzylidenebenzohydrazide derivatives[1].
Experimental Protocols
To ensure the reproducibility of the presented findings, detailed experimental methodologies are provided below.
MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HCT-116, HepG2, MCF-7)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds and standard drugs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and standard drugs. A vehicle control (DMSO) should also be included.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 atmosphere.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability is calculated, and the IC50 values are determined by plotting the percentage of viability versus the concentration of the compound.
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for determining the kinase inhibitory activity of the compounds. Specific substrates and conditions will vary depending on the kinase being assayed.
Materials:
-
Recombinant human kinases (EGFR, HER2, CDK2, AURKC, mTOR)
-
Kinase-specific substrate
-
ATP
-
Test compounds and standard inhibitors (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Add the test compounds or standard inhibitors at various concentrations to the wells of a 384-well plate.
-
Add the kinase and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit, which involves a luminescence-based detection method.
-
The luminescent signal is proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO).
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathway and Experimental Workflow
The inhibitory activities of the benzimidazole derivatives on key kinases suggest their interference with critical cancer-related signaling pathways. The diagram below illustrates the general workflow for evaluating these compounds and the signaling pathways they target.
Caption: Workflow for the evaluation of benzimidazole derivatives and their targeted signaling pathways.
The experimental workflow begins with the synthesis of the benzimidazole compounds. These are then subjected to in vitro cytotoxicity screening against various cancer cell lines. Promising candidates are further evaluated in in vitro kinase inhibition assays to determine their specific molecular targets. The inhibition of kinases such as EGFR, HER2, CDK2, and mTOR disrupts downstream signaling pathways that are critical for cancer cell proliferation and survival, leading to the observed cytotoxic effects. This integrated approach allows for the identification and characterization of potent and selective benzimidazole-based anti-cancer agents.
References
A Comparative Analysis of (1H-Benzo[d]imidazol-2-yl)methanamine Hydrochloride and Its Analogues in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative overview of the biological activities of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride and its structurally related analogues. While direct head-to-head studies for this compound are limited in publicly available literature, this document synthesizes preclinical data from various studies on its analogues to provide a comprehensive resource for evaluating their therapeutic potential, particularly in oncology. The focus is on presenting quantitative cytotoxicity data, detailing relevant experimental methodologies, and visualizing key mechanisms of action.
The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Analogues of (1H-Benzo[d]imidazol-2-yl)methanamine have been investigated for their potential to inhibit critical cellular processes in cancer, such as cell proliferation and survival.
Quantitative Data Summary
The following tables summarize the cytotoxic activities of various analogues of (1H-Benzo[d]imidazol-2-yl)methanamine against several human cancer cell lines. The data has been compiled from multiple independent studies, and the half-maximal inhibitory concentration (IC50) is a common metric used to represent the potency of a compound. It is important to note that direct comparison of absolute IC50 values across different studies should be done with caution due to potential variations in experimental conditions.
Table 1: Cytotoxic Activity of N-(1H-benzo[d]imidazol-2-yl)-2-(4-arylpiperazin-1-yl)acetamide Analogues [3][4]
| Compound ID | Analogue Structure | Cancer Cell Line | IC50 (µM) |
| 4b | N-(1H-benzo[d]imidazol-2-yl)-2-(4-(2-methoxyphenyl)piperazin-1-yl)acetamide | HepG2 (Liver) | 4.8[3][4] |
| A549 (Lung) | 56.9[3][4] | ||
| 4c | N-(1H-benzo[d]imidazol-2-yl)-2-(4-(3-methoxyphenyl)piperazin-1-yl)acetamide | HepG2 (Liver) | 13.3[3][4] |
| A549 (Lung) | 46.6[3][4] | ||
| 4g | N-(1H-benzo[d]imidazol-2-yl)-2-(4-(3-chlorophenyl)piperazin-1-yl)acetamide | HepG2 (Liver) | 5.1[3][4] |
| A549 (Lung) | 53.2[3][4] | ||
| 4h | N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-chlorophenyl)piperazin-1-yl)acetamide | HepG2 (Liver) | 11.5[3][4] |
| A549 (Lung) | 59.4[3][4] |
Table 2: Cytotoxic Activity of Other Benzimidazole Derivatives [5][6]
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| TJ08 | 1,2,5-Trisubstituted Benzimidazole | Jurkat | 1.88 ± 0.51 | [5] |
| K-562 | 1.89 ± 0.55 | [5] | ||
| MOLT-4 | 2.05 ± 0.72 | [5] | ||
| HeLa | 2.11 ± 0.62 | [5] | ||
| HCT116 | 3.04 ± 0.8 | [5] | ||
| MIA PaCa-2 | 3.82 ± 0.25 | [5] | ||
| CTL-06 | 1H-benzo[d]imidazole-5-carboxamide | HCT-116 (Colon) | 3 ± 0.25 | [6] |
| CTL-12 | 1H-benzo[d]imidazole-5-carboxamide | HCT-116 (Colon) | 2.5 ± 0.25 | [6] |
Experimental Protocols
The following is a representative protocol for determining the cytotoxic activity of benzimidazole derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely adopted method in preclinical oncology research.[5][7]
Objective: To assess the in vitro cytotoxicity of test compounds against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
Test compounds (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: Stock solutions of the test compounds are serially diluted in cell culture medium to achieve a range of final concentrations. The medium from the wells is replaced with 100 µL of the medium containing the various concentrations of the test compounds. A vehicle control (medium with the same concentration of DMSO used for the test compounds, typically <0.1%) and a positive control (a known cytotoxic agent) are included. The plates are incubated for an additional 48 to 72 hours.[7]
-
MTT Assay: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[7]
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes to ensure complete dissolution.[7]
-
Data Acquisition: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Mechanism of Action and Signaling Pathways
Benzimidazole derivatives exert their anticancer effects through various mechanisms, often targeting key proteins and pathways essential for cancer cell survival and proliferation.
1. Inhibition of Topoisomerase I: Certain benzimidazole analogues have been shown to target human topoisomerase I, an enzyme critical for relieving DNA torsional stress during replication and transcription.[8] Inhibition of this enzyme leads to the accumulation of DNA strand breaks, ultimately triggering apoptosis.
2. Kinase Inhibition: Many benzimidazole derivatives have been developed as kinase inhibitors, targeting signaling pathways that are often dysregulated in cancer.[9][10] For instance, some analogues have shown inhibitory effects on V600E mutant BRAF and Fatty Acid Synthase (FASN), both of which are implicated in cancer cell growth and survival.[6][9]
3. Disruption of Microtubule Polymerization: A well-established mechanism for several benzimidazole-containing compounds is the disruption of microtubule dynamics by binding to tubulin. This interference with the cytoskeleton leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis.[11]
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Some N-(1H-Benzo[d]imidazol-2-yl)-2-(4-Arylpiperazin-1-yl)acetamides as Anticancer Agents: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride
This document provides comprehensive safety protocols and detailed procedural guidance for the proper disposal of (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following information is intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties
A summary of the key quantitative data for this compound and its related salts is presented below for easy reference.
| Property | (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride | (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride |
| Molecular Formula | C₉H₁₂ClN₃[1] | C₈H₁₁Cl₂N₃[2] |
| Molecular Weight | 197.66 g/mol [1][3] | 220.10 g/mol [2] |
| Form | Solid[3] | Not specified |
Personal Protective Equipment (PPE)
Before handling or disposing of this compound, it is mandatory to be equipped with the following personal protective equipment. This is based on guidelines for handling similar imidazole-based compounds which are known to cause skin and eye irritation.[4][5]
| Protection Type | Specific Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and airborne particles that can cause serious eye damage.[4][6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat or chemical-resistant apron | Prevents skin contact, which may cause irritation.[4][6] |
| Respiratory Protection | NIOSH-approved respirator with appropriate cartridges | Required when working outside of a certified chemical fume hood or in poorly ventilated areas.[6][7] |
| Foot Protection | Closed-toe shoes | Protects feet from spills.[5] |
Step-by-Step Disposal Protocol
Adherence to the following step-by-step disposal procedure is critical for ensuring safety and regulatory compliance. Do not dispose of this chemical down the drain or in regular trash.[5]
-
Waste Segregation and Collection :
-
Collect all waste materials, including unused product, contaminated consumables (e.g., pipette tips, weighing paper), and contaminated PPE, in a designated and clearly labeled hazardous waste container.[5]
-
The container must be sealable, airtight, and compatible with the chemical.[8]
-
Ensure the waste container is properly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
-
Spill Management :
-
In the event of a spill, immediately evacuate the area if necessary and ensure proper ventilation.[6]
-
Wearing the appropriate PPE, contain the spill.
-
For solid spills, carefully sweep or vacuum the material and place it into the designated hazardous waste container.[6] Avoid generating dust.[6]
-
Clean the spill area with a suitable solvent, followed by soap and water.[5] All cleanup materials must also be disposed of as hazardous waste.[5]
-
-
Container Management :
-
Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.
-
Once the container is full or no longer in use, ensure it is tightly sealed.[8]
-
-
Storage of Waste :
-
Store the hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]
-
Ensure the storage location is secure and accessible only to authorized personnel.
-
-
Final Disposal :
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. (1-methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride | C9H12ClN3 | CID 22136539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride | C8H11Cl2N3 | CID 2723957 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
Essential Safety and Operational Guidance for Handling (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (1H-Benzo[d]imidazol-2-yl)methanamine hydrochloride. The following procedures for personal protective equipment (PPE), operational handling, and disposal are based on the known hazards of the free base and similar benzimidazole derivatives.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to ensure personnel safety. Based on the hazard profile of analogous compounds, which indicates potential for skin and eye irritation, as well as respiratory tract irritation if inhaled, the following PPE is mandatory.[1][2]
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended, especially for prolonged contact or when handling larger quantities.[1][3][4] | To prevent skin contact and absorption. Double-gloving provides an additional layer of protection.[1] |
| Eye and Face Protection | Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][3] | To protect the eyes and face from splashes and airborne particles of the chemical.[1] |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood.[2][3] | To prevent inhalation of the powder, which may cause respiratory irritation.[1] |
| Protective Clothing | A lab coat or a disposable gown made of a low-permeability fabric is required and should be worn over personal clothing.[1][3] | To protect the skin from contamination and prevent the transfer of the chemical outside the laboratory.[1] |
| Footwear | Closed-toe shoes are mandatory in the laboratory at all times.[1] | To protect the feet from spills.[1] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial to minimize exposure and environmental impact.
Handling and Use:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5]
-
Ensure that an eyewash station and safety shower are readily accessible in the work area.[1][2]
-
Avoid the formation of dust during handling.[1]
-
After handling, thoroughly wash hands and any exposed skin with soap and water.[1][3]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep away from oxidizing agents, heat, flames, and sparks.[5]
-
The storage area should be clearly labeled with the chemical name and hazard symbols.[1]
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and contaminated labware, must be disposed of as hazardous chemical waste.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[2][5]
Experimental Protocols: Spill Response and First Aid
Spill Response:
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: For small spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials.
-
Collect: Carefully sweep or scoop up the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by washing with soap and water.
-
Report: Report the spill to the appropriate environmental health and safety office.
First Aid Measures:
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5]
-
Eye Contact: Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]
Visualizations
Caption: Workflow for handling this compound.
Caption: Logical relationship of hazard identification and mitigation measures.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. (1H-Benzo[d]imidazol-2-yl)methanamine | CAS#:5805-57-2 | Chemsrc [chemsrc.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
